molecular formula C4H5IN2 B1304183 5-iodo-2-methyl-1H-imidazole CAS No. 73746-45-9

5-iodo-2-methyl-1H-imidazole

Cat. No.: B1304183
CAS No.: 73746-45-9
M. Wt: 208 g/mol
InChI Key: SEDSLMWYUQACGR-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1H-imidazole (CAS 73746-45-9) is a high-purity organic compound provided as a pale-yellow to off-white crystalline solid . It has a molecular formula of C 4 H 5 IN 2 and a molecular weight of 207.95 g/mol . The compound typically melts at 133-137 °C (139-141 °C also reported) . This product is intended for Research Use Only and is not for medicinal or human use. Research Applications: This compound is a critical building block in organic synthesis, valued primarily for the iodine atom situated on the imidazole ring. This iodine acts as an excellent reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for creating carbon-carbon bonds . Its primary applications include: • Pharmaceutical Synthesis: Serves as a key intermediate in the development of novel drug candidates and Active Pharmaceutical Ingredients (APIs), particularly those containing the biologically relevant imidazole pharmacophore . • Materials Science: Used in research for developing advanced materials, including organic electronics and functional polymers, due to the unique electronic properties imparted by its structure . • Agrochemical Research: Employed as a precursor for synthesizing new molecules with potential applications as pesticides, herbicides, and fungicides . Handling and Safety: This compound is classified as an irritant. It may cause irritation to the eyes, skin, respiratory system, and digestive tract . Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, and use the material in a well-ventilated environment. For detailed handling procedures, please refer to the associated Safety Data Sheet (SDS) .

Properties

IUPAC Name

5-iodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSLMWYUQACGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383268
Record name 5-iodo-2-methyl-1H-imidazole
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73746-45-9
Record name 5-Iodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodo-2-methyl-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-iodo-2-methyl-1H-imidazole from 2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-iodo-2-methyl-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development. The document details the prevalent methodologies for the direct iodination of 2-methylimidazole, focusing on reaction conditions, product yields, and purification strategies. It also includes detailed experimental protocols and characterization data to assist researchers in the practical application of these synthetic routes.

Introduction

Iodinated imidazole derivatives are crucial intermediates in organic synthesis, particularly in the development of novel therapeutic agents. The iodine atom serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, in particular, is a key precursor for compounds with potential applications in various therapeutic areas. The direct iodination of the readily available starting material, 2-methylimidazole, presents a straightforward approach to this important intermediate. However, a key challenge in this synthesis is controlling the regioselectivity of the iodination reaction due to the tautomeric nature of the 2-methylimidazole ring, which can lead to the formation of both 4-iodo and 5-iodo isomers. This guide explores the methods to achieve this transformation and characterize the desired product.

Reaction Pathway

The synthesis of this compound from 2-methylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring is activated towards electrophilic attack, and in the presence of an iodinating agent, iodine is incorporated into the ring.

G 2-methylimidazole 2-Methyl-1H-imidazole Product This compound 2-methylimidazole->Product Iodination Byproduct 4-Iodo-2-methyl-1H-imidazole 2-methylimidazole->Byproduct Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Product Iodinating_Agent->Byproduct

Caption: General reaction scheme for the iodination of 2-methylimidazole.

Data Presentation

The direct iodination of 2-methylimidazole typically yields a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions. Below is a summary of representative quantitative data from the literature.

MethodIodinating AgentBaseSolventTemperature (°C)Time (h)Yield of 4-iodo isomer (%)Yield of 5-iodo isomer (%)
A Iodine (I₂)Sodium Hydroxide (NaOH)Water/DioxaneRoom Temp.12MajorMinor
B N-Iodosuccinimide (NIS)-AcetonitrileReflux4Not ReportedNot Reported

Note: The formation of the 4-iodo isomer is often favored under basic conditions with molecular iodine. The use of N-Iodosuccinimide (NIS) can offer milder reaction conditions and potentially altered regioselectivity, though specific yields for the 5-iodo isomer are not consistently reported and require empirical determination.

Experimental Protocols

Two primary methods for the iodination of 2-methylimidazole are presented below. Method A utilizes molecular iodine and a base, which is a common and cost-effective approach. Method B employs N-Iodosuccinimide (NIS), a milder and often more selective iodinating agent.

Method A: Iodination using Molecular Iodine and Sodium Hydroxide

This protocol is adapted from general procedures for the iodination of imidazoles. The reaction is known to produce a mixture of 4- and this compound, with the 4-iodo isomer often being the major product. Separation of the isomers is a critical and often challenging step.

Materials:

  • 2-methylimidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in a mixture of dioxane and water.

  • Add sodium hydroxide (2.0 eq) to the solution and stir until it dissolves completely.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of iodine (1.1 eq) in dioxane.

  • Slowly add the iodine solution dropwise to the cooled 2-methylimidazole solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 4- and 5-iodo isomers.

Method B: Iodination using N-Iodosuccinimide (NIS)

This method provides a milder alternative to using molecular iodine and may offer different regioselectivity.

Materials:

  • 2-methylimidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-methylimidazole and base (if applicable) in solvent B Add iodinating agent (I₂ or NIS) A->B C Stir at specified temperature and time B->C D Quench reaction C->D E Extract with organic solvent D->E F Wash, dry, and concentrate E->F G Column Chromatography F->G H Characterize product (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted ¹H NMR Data (in DMSO-d₆):

  • δ ~12.0 ppm (br s, 1H): N-H proton of the imidazole ring.

  • δ ~7.0 ppm (s, 1H): C4-H proton of the imidazole ring.

  • δ ~2.2 ppm (s, 3H): Methyl protons at the C2 position.

Predicted ¹³C NMR Data (in DMSO-d₆):

  • δ ~145 ppm: C2 carbon.

  • δ ~125 ppm: C4 carbon.

  • δ ~85 ppm: C5 carbon (attached to iodine).

  • δ ~14 ppm: Methyl carbon.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 208.96

Conclusion

The synthesis of this compound from 2-methylimidazole is a feasible yet challenging transformation due to the potential for regioisomeric product formation. Careful selection of the iodinating agent and reaction conditions, followed by a robust purification strategy such as column chromatography, is essential for isolating the desired 5-iodo isomer. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of drug development, NMR is indispensable for confirming the identity and purity of synthesized compounds, elucidating the structure of unknown molecules, and studying drug-receptor interactions. ¹H and ¹³C NMR are the most commonly employed NMR techniques, providing a comprehensive picture of the carbon and hydrogen framework of a molecule.

Predicted NMR Data for 5-iodo-2-methyl-1H-imidazole

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR prediction algorithms and are corroborated by experimental data from analogous imidazole derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H47.1 - 7.3Singlet
CH₃2.3 - 2.5Singlet
NH12.0 - 13.0Broad Singlet

Note: Predictions were performed in a non-coordinating solvent like CDCl₃ or DMSO-d₆. The NH proton chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2145 - 150
C4125 - 130
C575 - 85
CH₃12 - 15

Note: The prediction of the C5 chemical shift is significantly influenced by the heavy iodine atom, which is expected to cause a substantial upfield shift.

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general methodology for acquiring ¹H and ¹³C NMR spectra is provided below. This protocol is standard for the characterization of small organic molecules.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Data Acquisition
  • The NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and enhance sensitivity. The Nuclear Overhauser Effect (NOE) can be utilized to further increase the signal-to-noise ratio.

  • The spectra should be processed using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Logical Relationships

The following diagrams provide a visual representation of the molecular structure of this compound and the logical workflow for its NMR characterization.

Caption: Molecular structure of this compound.

workflow cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity) D->E F Structural Elucidation E->F

Caption: Experimental workflow for NMR characterization.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound based on predicted data. The provided tables of chemical shifts, along with a standard experimental protocol and illustrative diagrams, serve as a valuable resource for scientists involved in the synthesis and analysis of this and related imidazole compounds. It is important to note that while predictions are a powerful tool, experimental verification is the gold standard for structural confirmation.

Mass Spectrometry Analysis of 5-iodo-2-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-iodo-2-methyl-1H-imidazole, a halogenated heterocyclic compound of interest in pharmaceutical research and development. This document outlines the probable fragmentation patterns under electron ionization (EI), detailed experimental protocols for acquiring mass spectra, and presents predicted quantitative data in a structured format. The information herein is synthesized from established principles of mass spectrometry and data from analogous imidazole and iodinated compounds, offering a robust framework for the analysis of this and similar molecules.

Introduction

This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of this compound is crucial for its development and application. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. This guide focuses on the predicted behavior of this compound under mass spectrometric conditions, providing researchers with a foundational understanding for its identification and characterization.

Predicted Mass Spectrometric Data

The mass spectrometric analysis of this compound is anticipated to yield a distinct fragmentation pattern. The molecular weight of this compound (C₄H₅IN₂) is 208.00 g/mol .[1] The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) under electron ionization.

Predicted m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
208[C₄H₅IN₂]⁺-Moderate
127[I]⁺C₄H₅N₂High
81[C₄H₅N₂]⁺IHigh
80[C₄H₄N₂]⁺HIModerate
54[C₃H₄N]⁺HCN, IModerate
41[C₂H₃N]⁺I, HCN, CH₃Low

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo several key fragmentation steps. The initial ionization will form the molecular ion [M]⁺ at m/z 208. Due to the relatively weak carbon-iodine bond, a prominent fragmentation pathway is the homolytic cleavage of this bond, leading to the formation of an iodine radical and the [M-I]⁺ fragment, or a charged iodine ion. The imidazole ring itself is also susceptible to fragmentation.

A proposed fragmentation pathway is illustrated in the diagram below:

G M [C₄H₅IN₂]⁺˙ m/z = 208 frag1 [C₄H₅N₂]⁺ m/z = 81 M->frag1 - I• frag2 [I]⁺ m/z = 127 M->frag2 - C₄H₅N₂• frag3 [C₃H₂N]⁺ m/z = 52 frag1->frag3 - HCN frag4 [C₃H₃N₂]⁺ m/z = 67 frag1->frag4 - CH₂

Caption: Proposed EI Fragmentation Pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Concentration: The optimal concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

Mass Spectrometry Parameters (Electron Ionization)

The following parameters are recommended for acquiring the mass spectrum of this compound using an electron ionization source.

Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 200-250 °C
Mass Range 40-300 amu
Scan Speed 1000 amu/s
Inlet System Direct Insertion Probe (DIP) or Gas Chromatography (GC)
Data Acquisition and Analysis Workflow

The following diagram illustrates the workflow for data acquisition and analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 ms1 Introduce Sample into MS prep2->ms1 ms2 Ionize Sample (EI) ms1->ms2 ms3 Mass Analysis ms2->ms3 data1 Acquire Mass Spectrum ms3->data1 data2 Identify Molecular Ion Peak data1->data2 data3 Analyze Fragmentation Pattern data2->data3 data4 Structure Elucidation data3->data4

Caption: Workflow for Mass Spectrometry Analysis.

Interpretation of the Mass Spectrum

  • Molecular Ion (M⁺): The peak at m/z 208 corresponds to the intact molecular ion. Its presence and intensity provide confirmation of the molecular weight.

  • Loss of Iodine: A very common fragmentation for iodo-substituted compounds is the loss of the iodine atom (127 amu).[2] This would result in a significant peak at m/z 81 ([M-I]⁺). The presence of a peak at m/z 127 would correspond to the iodine cation itself.

  • Imidazole Ring Fragmentation: Substituted imidazoles are known to fragment via the loss of small neutral molecules such as HCN (27 amu) and CH₃CN (41 amu).[3] For the [C₄H₅N₂]⁺ fragment (m/z 81), subsequent loss of HCN could lead to a fragment at m/z 54.

  • Loss of HI: Elimination of a neutral hydrogen iodide molecule (128 amu) from the molecular ion could produce a fragment at m/z 80.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The expected fragmentation patterns, centered around the facile cleavage of the carbon-iodine bond and the characteristic fragmentation of the imidazole ring, offer a clear path for the structural elucidation and confirmation of this compound. The detailed experimental protocols serve as a starting point for researchers, enabling them to acquire high-quality mass spectra for this and structurally related molecules. The provided diagrams for the proposed fragmentation pathway and experimental workflow offer a visual and logical guide for the analytical process.

References

Solubility of 5-iodo-2-methyl-1H-imidazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodo-2-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and biological assays. This document outlines the predicted solubility profile based on its structural analogs, presents available quantitative data for the closely related 2-methyl-1H-imidazole, and details a standardized experimental protocol for solubility determination.

Expected Solubility Profile of this compound

  • Imidazole Core: The imidazole ring is polar and capable of acting as both a hydrogen bond donor and acceptor. This generally confers solubility in polar solvents.[1]

  • 2-Methyl Group: The addition of a methyl group at the 2-position slightly increases the lipophilicity of the molecule compared to the parent imidazole.

  • 5-Iodo Group: The iodine atom at the 5-position is expected to significantly increase the molecule's lipophilicity and molecular weight, which would likely decrease its solubility in polar solvents compared to 2-methyl-1H-imidazole. Conversely, the increased lipophilicity may enhance its solubility in non-polar organic solvents.

Based on these structural characteristics, this compound is anticipated to be soluble in a range of polar organic solvents, with potentially lower solubility in highly polar solvents like water and higher solubility in less polar organic solvents compared to its non-iodinated counterpart.

Quantitative Solubility Data for 2-methyl-1H-imidazole

As a reference for researchers, the following table summarizes the experimentally determined solubility of the closely related compound, 2-methyl-1H-imidazole, in various organic solvents. This data can serve as a baseline for selecting appropriate solvents for initial screening of this compound solubility.

SolventTemperature (K)Solubility (mole fraction, x₁)
Dichloromethane275.150.0038
285.150.0065
295.150.0108
305.150.0173
1-Chlorobutane275.150.0011
285.150.0019
295.150.0032
305.150.0052
Toluene275.150.0023
285.150.0039
295.150.0064
305.150.0102
2-Nitrotoluene275.150.0135
285.150.0215
295.150.0333
305.150.0499
Ethanol275.150.1060
285.150.1380
295.150.1770
305.150.2240
Propan-1-ol275.150.0690
285.150.0900
295.150.1160
305.150.1470
Butan-1-ol275.150.0490
285.150.0640
295.150.0830
305.150.1050
Hexan-1-ol275.150.0270
285.150.0360
295.150.0470
305.150.0600
Dodecan-1-ol275.150.0080
285.150.0110
295.150.0150
305.150.0200
Dipropyl ether275.150.0010
285.150.0017
295.150.0028
305.150.0045
Dibutyl ether275.150.0006
285.150.0010
295.150.0017
305.150.0027
Dipentyl ether275.150.0004
285.150.0007
295.150.0012
305.150.0019

Data compiled from studies on the solubility of imidazoles in various organic solvents.[2][3]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or glass-stoppered flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Dispense a precise volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K or 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at the experimental temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

Solubility_Workflow prep Preparation equil Equilibration prep->equil Place in shaker sep Phase Separation equil->sep Remove from shaker quant Quantification sep->quant Analyze filtrate report Data Reporting quant->report Calculate concentration add_solid Add excess solid to vial add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant T (24-72h) centrifuge Centrifuge sample filter_supernatant Filter supernatant centrifuge->filter_supernatant hplc Analyze by HPLC calibrate Use calibration curve hplc->calibrate

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a framework for approaching the solubility assessment of this compound. While direct data is currently unavailable, the information on its structural analog, 2-methyl-1H-imidazole, and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers to conduct their own determinations. Accurate solubility data is a critical parameter that will facilitate the effective use of this compound in drug discovery and materials science applications.

References

CAS number 73746-45-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-4(5)-iodo-1(H)-imidazole (CAS 73746-45-9)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of 2-Methyl-4(5)-iodo-1(H)-imidazole (also known as 4-Iodo-2-methyl-1H-imidazole), a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Properties and Identifiers

2-Methyl-4(5)-iodo-1(H)-imidazole is a solid, typically appearing as an off-white to light yellow powder. Its structure, characterized by an imidazole ring substituted with a methyl group and an iodine atom, makes it a valuable precursor in the synthesis of more complex molecules.[1] The iodine atom serves as an excellent leaving group or a reactive site for various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical and Physical Properties of CAS 73746-45-9

PropertyValueSource(s)
CAS Number 73746-45-9
Molecular Formula C4H5IN2
Molecular Weight ~208.00 g/mol
Appearance Off-white to light yellow solid
Synonyms 4-Iodo-2-methyl-1H-imidazole, 2-Methyl-4(5)-iodo-1H-imidazole, 5-Iodo-2-methyl-1H-imidazole

Synthesis and Experimental Protocols

The synthesis of iodinated imidazoles, including 4-iodo-1H-imidazole derivatives, is a critical process for their application as intermediates. Several methods have been developed, with a common approach involving the direct iodination of an imidazole precursor followed by selective deiodination.

General Synthesis Pathway

A general method for preparing 4-iodo-1H-imidazoles involves a two-step process starting from imidazole. The first step is a disubstitution reaction with iodine under alkaline conditions to produce a 4,5-diiodo-imidazole intermediate. This is followed by a reduction reaction to selectively remove one iodine atom, yielding the desired 4-iodo-1H-imidazole.[2] This method is valued for its use of readily available raw materials and high yield.[2]

Synthesis_Pathway Imidazole Imidazole Diiodo_Intermediate 4,5-Diiodo-imidazole Intermediate Imidazole->Diiodo_Intermediate Iodine Iodine (I2) Iodine->Diiodo_Intermediate Alkaline_Conditions Alkaline Conditions Alkaline_Conditions->Diiodo_Intermediate Final_Product 4-Iodo-1H-imidazole Diiodo_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., Sodium Sulfite) Reducing_Agent->Final_Product

General synthesis pathway for 4-iodo-1H-imidazole.
Detailed Experimental Protocol for 4-iodo-1H-imidazole

The following protocol is a generalized procedure based on patent literature for the synthesis of 4-iodo-1H-imidazole, which is structurally related to the target compound.[2][3]

Step 1: Iodination Reaction

  • In a suitable reactor, dissolve imidazole in water.

  • Under alkaline conditions (e.g., using potassium hydroxide), add iodine in batches.[3] The reaction temperature is typically maintained between 60-100°C.[3]

  • After the reaction is complete (monitored by a suitable method like TLC), adjust the pH to approximately 7-9 with an acid (e.g., concentrated hydrochloric acid).[3][4]

  • A solid precipitate, the crude 4,5-diiodo-imidazole, will form and can be collected by filtration.[3]

Step 2: Reduction Reaction

  • The crude diiodo-imidazole product is then subjected to a reduction reaction.

  • The crude product is dissolved in a solvent mixture, such as isopropanol and water.[3]

  • A reducing agent, for example, sodium sulfite, is added to the solution.[3]

  • The reaction mixture is heated to reflux until the starting material is consumed.[3]

  • After cooling, the product can be isolated through filtration, extraction with an organic solvent like ethyl acetate, and subsequent concentration under reduced pressure to yield the 4-iodo-1H-imidazole.[3]

Biological Activity and Applications in Drug Discovery

While specific biological activity and signaling pathway information for 2-Methyl-4(5)-iodo-1(H)-imidazole (CAS 73746-45-9) is not extensively documented in publicly available literature, the imidazole scaffold is of significant interest in medicinal chemistry. Imidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7]

The primary role of 4-Iodo-2-methyl-1H-imidazole is as a versatile chemical intermediate. Its utility stems from the presence of the iodine atom, which facilitates the introduction of diverse functional groups necessary for biological activity through cross-coupling reactions. This makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex heterocyclic structures.[8]

Signaling Pathways

There is no specific information available in the reviewed literature detailing the involvement of 2-Methyl-4(5)-iodo-1(H)-imidazole in any particular signaling pathways. Its role is primarily established as a synthetic intermediate rather than a biologically active agent that directly interacts with cellular signaling cascades.

Suppliers

2-Methyl-4(5)-iodo-1(H)-imidazole is available from various chemical suppliers. The purity and quantity can vary, so it is advisable to contact the suppliers directly for detailed specifications.

Table 2: Selected Suppliers of CAS 73746-45-9

SupplierLocationNoted Purity
SynChem, Inc.USA (Chicago) and China (Shanghai)>95%
Alfa ChemicalChina-
Ambeed--
ChemicalBook--
Guidechem--

Disclaimer: This information is for research and development purposes only. All chemicals should be handled by qualified individuals trained in laboratory procedures and familiar with potential hazards.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies for the study of 5-iodo-2-methyl-1H-imidazole. While direct experimental and computational studies on this specific molecule are not extensively published, this document outlines a robust framework for its investigation based on established computational protocols and data from analogous imidazole derivatives.[1] This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the molecule's structural, electronic, and spectroscopic properties.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The presence of the iodine atom is of particular interest as it can participate in halogen bonding, a significant non-covalent interaction in drug design.[1]

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₅IN₂
Molecular Weight208.00 g/mol
Physical FormSolid
InChI1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
SMILESCc1ncc(I)[nH]1

Theoretical and Computational Workflow

A typical computational investigation of this compound involves a multi-step process to ensure accurate and reliable results. Density Functional Theory (DFT) is a common and effective method for such studies, providing a good balance between accuracy and computational cost.[1][2]

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G) mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized structure nmr_calc NMR Spectra Prediction (GIAO method) geom_opt->nmr_calc td_dft TD-DFT for UV-Vis Spectra geom_opt->td_dft nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra thermo Thermodynamic Properties freq_calc->thermo nmr_spectra Predicted NMR Shifts nmr_calc->nmr_spectra uv_vis_spectra Electronic Transitions td_dft->uv_vis_spectra electronic_prop Electronic Properties (HOMO, LUMO, MEP) nbo_analysis->electronic_prop

Caption: A general workflow for the computational study of this compound.

Predicted Geometrical Parameters

Table 2: Predicted Geometrical Parameters of this compound

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-I~2.10
N1-C2~1.38
C2-N3~1.32
N3-C4~1.38
C4-C5~1.36
C5-N1~1.37
C2-C(methyl)~1.49
**Bond Angles (°) **
N1-C2-N3~112
C2-N3-C4~105
N3-C4-C5~111
C4-C5-N1~105
C5-N1-C2~107
I-C5-C4~127

Note: These values are estimations based on similar structures and should be confirmed by specific calculations for this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. Computational methods can predict FT-IR, Raman, NMR, and UV-Vis spectra, aiding in the interpretation of experimental data.[2]

Vibrational analysis can be performed to identify the characteristic vibrational modes of the molecule. The predicted frequencies are typically scaled to account for anharmonicity and basis set deficiencies.[3]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Vibrational Mode
N-H Stretch3100 - 3400Stretching
C-H Stretch (aromatic)3000 - 3100Stretching
C-H Stretch (methyl)2850 - 3000Asymmetric & Symmetric Stretching
C=N Stretch1580 - 1650Stretching
Imidazole Ring Vibrations1400 - 1500Ring Stretching/Scissoring
C-I Stretch500 - 600Stretching

Note: These are general ranges for the specified functional groups and may vary in the actual molecule.

¹H and ¹³C NMR spectra are essential for structural elucidation. The chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted Chemical Shift (δ, ppm)
¹H NMR
H (on N1)11.0 - 13.0 (broad)
H (on C4)~7.0
CH₃ (on C2)~2.3
¹³C NMR
C2~150
C4~120
C5~90
CH₃~15

Note: Chemical shifts are highly dependent on the solvent and the computational method used.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λ_max).[2] For imidazole derivatives, transitions are typically observed in the UV region.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are crucial for understanding its reactivity and potential for intermolecular interactions.[4]

Halogen_Bonding cluster_imidazole This compound cluster_acceptor Acceptor Molecule I I C5 C I->C5 sigma_hole σ-hole (+ve) C4 C C5->C4 N3 N C4->N3 C2 C N3->C2 N1 N C2->N1 Me CH3 C2->Me N1->C5 lone_pair Lone Pair (-ve) sigma_hole->lone_pair  Halogen Bond X X Y Y X->Y

Caption: A diagram illustrating the halogen bond formation via the σ-hole on the iodine atom.

The MEP provides a visual representation of the electron density, highlighting electrophilic and nucleophilic regions. For iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), forms on the iodine atom opposite to the C-I bond. This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom) on another molecule, an interaction termed a halogen bond.[1]

Table 5: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap~ 5.5 eVChemical reactivity and stability

Note: These values are estimations and will vary with the level of theory and basis set used.

Experimental Protocols

A plausible synthesis route for this compound involves the direct iodination of 2-methyl-1H-imidazole. A general procedure is outlined below, based on methods for the synthesis of similar iodo-imidazoles.[5]

Protocol for Synthesis:

  • Dissolve 2-methyl-1H-imidazole in a suitable solvent (e.g., DMF or a mixture of water and an alcohol).

  • Add a base (e.g., NaOH or KOH) to the solution.

  • Slowly add a solution of iodine (I₂) in the same solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for a specified duration (e.g., 2-24 hours).[6]

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

FT-IR Spectroscopy:

  • Record the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Scan in the range of 4000-400 cm⁻¹.

  • Identify the characteristic peaks corresponding to the functional groups of the molecule.[7]

NMR Spectroscopy:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Use TMS as an internal standard.

  • Assign the chemical shifts to the respective protons and carbons in the molecule.

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-400 nm.

  • Identify the wavelength of maximum absorption (λ_max).

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the physicochemical properties of this compound. Through DFT and related computational methods, it is possible to predict the molecule's geometry, electronic structure, and potential for engaging in crucial intermolecular interactions like halogen bonding.[1] This in-depth understanding is vital for the rational design of novel drug candidates and functional materials. The methodologies and predicted data presented in this guide serve as a foundation for further experimental and computational investigations of this promising molecule.

References

Reactivity of the Carbon-Iodine Bond in 5-Iodo-2-methyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this privileged scaffold is therefore of paramount importance in the discovery and development of novel therapeutic agents. 5-iodo-2-methyl-1H-imidazole is a versatile building block, with the carbon-iodine bond serving as a highly reactive handle for a variety of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling reactions, nucleophilic substitution, and reduction methodologies. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established protocols for structurally similar iodo-imidazoles to provide representative experimental procedures and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 2-methylimidazole. A general and effective method involves the use of iodine in the presence of a base.

Experimental Protocol: Iodination of 2-Methylimidazole

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-methylimidazole (1.0 eq) in water.

  • Add a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in water dropwise to the stirred solution of 2-methylimidazole.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to a range of transformations, primarily driven by transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the imidazole ring can influence the reactivity, and in many cases, protection of the imidazole N-H may be necessary to prevent side reactions or catalyst inhibition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl/Vinyl Boronic Acid 1.2 - 1.5 eq
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (2-5 mol%)
Ligand PPh₃, SPhos, XPhos (if required)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 eq)
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80 - 120 °C
Reaction Time 4 - 24 h
Product 5-Aryl/Vinyl-2-methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (or N-protected derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Product Product Reaction Mixture->Product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction typically requires both palladium and copper catalysts.

Table 2: Representative Conditions for Sonogashira Coupling

Parameter Condition
Terminal Alkyne 1.2 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Ligand PPh₃ (if required)
Base Et₃N, DIPEA
Solvent DMF, THF, Acetonitrile
Temperature Room Temperature to 80 °C
Reaction Time 2 - 12 h
Product 5-(Alkynyl)-2-methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-protected this compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 8 hours, or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R' Ar-Pd(II)-C≡C-R' Transmetalation->Ar-Pd(II)-C≡C-R' Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'->Reductive Elimination Reductive Elimination->Pd(0) Ar-C≡C-R' Ar-C≡C-R' Reductive Elimination->Ar-C≡C-R' H-C≡C-R' H-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' H-C≡C-R'->Cu-C≡C-R' CuI, Base Cu-C≡C-R'->Transmetalation

Caption: Catalytic cycles in Sonogashira coupling.

The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene.

Table 3: Representative Conditions for Heck Coupling

Parameter Condition
Alkene 1.2 - 1.5 eq
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%)
Ligand P(o-tol)₃, PPh₃ (if required)
Base Et₃N, K₂CO₃, NaOAc (1.5 - 2.0 eq)
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Reaction Time 6 - 24 h
Product 5-(Alkenyl)-2-methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Heck Coupling

Materials:

  • N-protected this compound (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the N-protected this compound in acetonitrile.

  • Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[1][2]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition
Amine 1.1 - 1.2 eq
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)
Ligand Xantphos, BINAP, RuPhos (2-4 mol%)
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.2 - 2.0 eq)
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
Reaction Time 12 - 24 h
Product 5-(Amino)-2-methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound to the tube.

  • Remove the tube from the glovebox, add anhydrous toluene and the amine under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, typically using a copper catalyst at elevated temperatures.[3][4] It can be used to couple this compound with alcohols, phenols, or amines.

Table 5: Representative Conditions for Ullmann Condensation

Parameter Condition
Nucleophile (Alcohol, Phenol, Amine) 1.5 - 2.0 eq
Copper Catalyst CuI, Cu₂O, Cu powder (10-20 mol%)
Ligand L-proline, 1,10-phenanthroline (20-40 mol%)
Base K₂CO₃, Cs₂CO₃ (2.0 eq)
Solvent DMF, DMSO, NMP
Temperature 110 - 190 °C
Reaction Time 12 - 48 h
Product 5-(O/N-substituted)-2-methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Ullmann Condensation (N-Arylation)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add this compound, aniline, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the mixture to 130 °C under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

Direct nucleophilic aromatic substitution on the electron-rich imidazole ring is generally challenging unless activated by strongly electron-withdrawing groups. However, under certain conditions, the iodo group can be displaced by strong nucleophiles.

Table 6: Potential Conditions for Nucleophilic Aromatic Substitution

Parameter Condition
Nucleophile NaSMe, NaOMe, KCN
Solvent DMF, DMSO, HMPA
Temperature 100 - 150 °C
Reaction Time 12 - 48 h
Product 5-(substituted)-2-methyl-1H-imidazole
Yield Expected to be low to moderate
Reduction of the Carbon-Iodine Bond

The carbon-iodine bond can be reduced to a carbon-hydrogen bond through various methods, including catalytic hydrogenation or by using a metal/acid system.

Table 7: Representative Conditions for Reduction of the C-I Bond

Parameter Condition
Reducing Agent H₂, Zn/HCl, NaBH₄/Pd-C
Catalyst (if applicable) Pd/C (5-10 mol%)
Solvent Methanol, Ethanol, Acetic Acid
Temperature Room Temperature to 60 °C
Reaction Time 2 - 12 h
Product 2-Methyl-1H-imidazole
Yield Not specifically reported for this substrate

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt%) (5 mol%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 6 hours, or until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

The carbon-iodine bond in this compound provides a versatile entry point for a wide range of chemical transformations. While direct experimental data for this specific molecule is not extensively available, the established reactivity of similar iodo-imidazoles allows for the confident prediction of its synthetic utility. The palladium- and copper-catalyzed cross-coupling reactions, in particular, offer powerful methods for the elaboration of the imidazole core, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its potential as a valuable synthetic intermediate.

References

discovery and history of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-iodo-2-methyl-1H-imidazole

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, targeted at researchers, scientists, and professionals in drug development. While historical discovery and specific biological data for this compound are not extensively documented in publicly available literature, this document compiles the known information and provides a scientifically grounded, hypothetical framework for its synthesis and characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.[1]

PropertyValue
Molecular Formula C₄H₅IN₂
Molecular Weight 208.00 g/mol
Appearance Solid
InChI 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
SMILES Cc1ncc(I)[nH]1
CAS Number 73746-45-9

Experimental Protocols

Synthesis of this compound via Direct Iodination

This protocol describes the direct iodination of 2-methylimidazole. The reaction proceeds via an electrophilic substitution where molecular iodine is the iodinating agent in a basic aqueous medium.[2]

Materials:

  • 2-methylimidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole in deionized water.

  • Preparation of Iodinating Solution: In a separate beaker, prepare a solution of sodium hydroxide in deionized water. To this basic solution, add molecular iodine and stir until it dissolves completely, forming a solution of sodium hypoiodite in situ.

  • Reaction: Slowly add the iodinating solution to the 2-methylimidazole solution at room temperature with vigorous stirring. The reaction is expected to be rapid.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) to a pH of 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure solid product.

Mandatory Visualizations

Diagram of the Synthesis Workflow

Synthesis_Workflow reagents 2-Methylimidazole Iodine Sodium Hydroxide dissolution Dissolution in Aqueous NaOH reagents->dissolution reaction Iodination Reaction dissolution->reaction workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Diagram of the Proposed Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2_methylimidazole 2-Methylimidazole 5_iodo_2_methyl_1H_imidazole This compound 2_methylimidazole->5_iodo_2_methyl_1H_imidazole Electrophilic Substitution Iodine I₂ Iodine->5_iodo_2_methyl_1H_imidazole Base NaOH (aq) Base->5_iodo_2_methyl_1H_imidazole

Caption: The proposed electrophilic substitution reaction for the synthesis of this compound.

Discovery and History

Specific details regarding the initial discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. However, the history of its parent molecule, 2-methylimidazole, is well-established. 2-Methylimidazole is synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.[3] It serves as a precursor to various drugs, particularly nitroimidazole antibiotics.[3]

The introduction of iodine to organic molecules has been a significant strategy in medicinal chemistry, often to modulate the pharmacokinetic and pharmacodynamic properties of a compound. Iodinated compounds have a long history as contrast agents in medical imaging.[4] It is plausible that this compound was first synthesized as part of a broader exploration of halogenated imidazole derivatives for potential biological activity, although specific research programs detailing this are not available.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5] For instance, certain iodinated imidazole derivatives have been investigated for their potential as anticancer agents. However, without direct experimental evidence, the biological profile of this compound remains speculative. Further research is required to elucidate any potential therapeutic applications or mechanisms of action for this specific compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-iodo-2-methyl-1H-imidazole in Suzuki-Miyaura cross-coupling reactions. The imidazole moiety is a significant scaffold in medicinal chemistry, and the functionalization of this core through robust cross-coupling methodologies is of paramount importance in the discovery and development of novel therapeutic agents.[1][2][3] The protocols and data presented herein are designed to serve as a practical guide for the synthesis of 2-methyl-5-aryl-1H-imidazoles, which are valuable intermediates in drug discovery.[4][5][6]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields.[8][10] this compound is an excellent substrate for such transformations due to the reactive carbon-iodine bond, which readily participates in the catalytic cycle.[1] The resulting 2-methyl-5-aryl-1H-imidazole derivatives are of significant interest due to the prevalence of the imidazole scaffold in numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[8][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.[8]

  • Reductive Elimination: The coupled product, 2-methyl-5-aryl-1H-imidazole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle cluster_reactants pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-I]Ln pd0->pd_complex Oxidative Addition (R'-X) transmetalation_complex [Ar-Pd(II)-R]Ln pd_complex->transmetalation_complex Transmetalation (R-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product reactant1 This compound (R'-X) reactant2 Arylboronic Acid (R-B(OH)₂) base Base

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. (Within 100 characters)

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of iodo-heterocycles and can be adapted for this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of analogous iodo-imidazoles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., PPh₃, SPhos, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Ethanol, DME)[1]

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand, and base.[1]

  • Add the solvent to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 120-150 °C for 20-40 minutes.[1][7]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Complete purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Isolated 2-methyl-5-aryl-1H-imidazole purification->product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction. (Within 100 characters)

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of analogous iodo-imidazoles. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Catalytic Systems for the Coupling of 4-iodo-1H-imidazole with Phenylboronic Acid

Data adapted from literature on microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole.[11]

Catalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄K₂CO₃DME1501085
Pd(OAc)₂ / PPh₃K₂CO₃DME1501082
PdCl₂(dppf)K₂CO₃DME1501094
Pd(OAc)₂ / SPhosK₂CO₃DME1501092
Table 2: Substrate Scope with Various Arylboronic Acids

Representative yields based on couplings with similar iodo-heterocycles.[10]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001891
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O1002495
3-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O60893
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O901688

Applications in Drug Development

The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The 2-methyl-5-aryl-1H-imidazole scaffold, synthesized via the Suzuki-Miyaura reaction, is a key pharmacophore in compounds with a broad spectrum of biological activities, including:

  • Anticancer Agents: Many imidazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][6] They can act as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[6]

  • Anti-inflammatory Agents: The imidazole nucleus is present in several compounds with anti-inflammatory properties.

  • Antimicrobial and Antifungal Agents: The functionalization of the imidazole ring allows for the development of novel agents to combat bacterial and fungal infections.[2]

The ability to readily synthesize a diverse library of 2-methyl-5-aryl-1H-imidazoles using the Suzuki-Miyaura coupling is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[1]

References

Application Notes and Protocols for Sonogashira Coupling of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely used in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance. The imidazole scaffold is a key structural motif in many biologically active compounds, and the ability to functionalize iodo-imidazoles via Sonogashira coupling opens avenues for the synthesis of novel therapeutic agents.

This document provides a detailed protocol for the Sonogashira coupling of 5-iodo-2-methyl-1H-imidazole with various terminal alkynes. Due to the potential for side reactions and catalyst inhibition with the unprotected imidazole NH, the protocol described herein is based on an N-protected derivative, specifically with a tert-butoxycarbonyl (Boc) group, which can be readily removed post-coupling. The reaction conditions are adapted from established procedures for structurally similar N-protected halo-methyl-imidazoles.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes the reaction conditions and expected yields for the Sonogashira coupling of N-Boc-5-iodo-2-methyl-1H-imidazole with a variety of terminal alkynes. These data are extrapolated from results obtained for the closely related substrate, tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, and serve as a predictive guide for reaction optimization.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60485-95
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60480-90
33-EthynyltoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60482-92
4(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60488-98
5Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHF60575-85

Experimental Protocols

This section provides a detailed methodology for the N-protection of this compound followed by its Sonogashira coupling with a terminal alkyne.

Part 1: N-protection of this compound with a Boc group

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-iodo-2-methyl-1H-imidazole.

Part 2: Sonogashira Coupling of N-Boc-5-iodo-2-methyl-1H-imidazole with a Terminal Alkyne

Materials:

  • N-Boc-5-iodo-2-methyl-1H-imidazole

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Schlenk flask and standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-5-iodo-2-methyl-1H-imidazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-methyl-1H-imidazole derivative.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_protection Part 1: N-Protection cluster_coupling Part 2: Sonogashira Coupling start_imidazole This compound protection_step React with Boc₂O, Et₃N in DCM start_imidazole->protection_step 1.0 eq protected_imidazole N-Boc-5-iodo-2-methyl-1H-imidazole protection_step->protected_imidazole Purification start_coupling N-Boc-5-iodo-2-methyl-1H-imidazole protected_imidazole->start_coupling Proceed to coupling coupling_reaction Pd(PPh₃)₂Cl₂ / CuI, Et₃N, THF, 60 °C start_coupling->coupling_reaction alkyne Terminal Alkyne alkyne->coupling_reaction workup Workup and Purification coupling_reaction->workup final_product 5-Alkynyl-2-methyl-1H-imidazole Derivative workup->final_product

Caption: Experimental workflow for the N-protection and subsequent Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R-Pd(II)-C≡CR'(L)₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Product: R-C≡CR' cui CuI cu_acetylide Cu-C≡CR' cui->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide cu_acetylide->transmetalation [CuI]

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Leveraging 5-iodo-2-methyl-1H-imidazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it an ideal component of molecules designed to target the ATP-binding site of protein kinases. The strategic functionalization of the imidazole ring is paramount for achieving high potency and selectivity. 5-iodo-2-methyl-1H-imidazole is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents. The methyl group at the 2-position can contribute to favorable steric and electronic interactions within the kinase active site.

While extensive literature on the specific use of this compound in kinase inhibitor synthesis is emerging, its utility can be inferred from the well-established reactivity of iodo-heterocycles in drug discovery. This document provides detailed protocols and application notes for the use of this building block in the synthesis of potential kinase inhibitors, drawing upon established methodologies for analogous compounds.

Synthetic Utility and Key Reactions

The primary application of this compound in the synthesis of kinase inhibitors is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the complex molecular architectures of modern kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for introducing aryl and heteroaryl moieties that can occupy hydrophobic pockets in the kinase ATP-binding site.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine. This is a key transformation for synthesizing inhibitors that feature a diarylamine or related pharmacophore, which often acts as a hinge-binding motif.

Data Presentation: Representative Kinase Inhibitory Activity of Imidazole-Based Compounds

While specific IC50 data for kinase inhibitors derived directly from this compound is not extensively available in published literature, the following table presents data for structurally related imidazole-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.

Compound ClassTarget Kinase(s)Representative IC50 (nM)
Imidazole CarboxamidesTAK1~50
Imidazo[1,2-c]pyrimidinonesCDK2100 - 1000
Benzimidazole DerivativesFLT341.6
Benzimidazole-UreasVEGFR-2, TIE-2<100
Imidazole Vinyl PyrimidinesTie-2100 - 500

Note: The data presented are for analogous compound classes and serve to demonstrate the potential of the imidazole scaffold. Actual IC50 values for derivatives of this compound will be dependent on the specific substituents introduced.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine optimal conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and the solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of a 5-aryl-2-methyl-1H-imidazole (synthesized via Protocol 1) with an amine.

Materials:

  • This compound (or a derivative)

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the catalyst-ligand complex.

  • Add the this compound derivative (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd Catalyst Base Solvent reaction_suzuki Heat (80-100°C) Inert Atmosphere reagents_suzuki->reaction_suzuki workup_suzuki Workup & Purification reaction_suzuki->workup_suzuki product_suzuki 5-Aryl-2-methyl-1H-imidazole workup_suzuki->product_suzuki start_buchwald This compound + Amine reagents_buchwald Pd Catalyst Ligand Base Solvent reaction_buchwald Heat (90-110°C) Inert Atmosphere reagents_buchwald->reaction_buchwald workup_buchwald Workup & Purification reaction_buchwald->workup_buchwald product_buchwald 5-Amino-2-methyl-1H-imidazole Derivative workup_buchwald->product_buchwald

Caption: General experimental workflows for key cross-coupling reactions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, Tie-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis

Caption: A representative kinase signaling pathway targeted by imidazole-based inhibitors.

Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 5-iodo-2-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a foundational structural motif in the development of antifungal agents. Many clinically significant drugs, including ketoconazole and miconazole, feature this heterocyclic core. Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway compromises the integrity of the fungal cell membrane, ultimately leading to fungal cell death.[1][2]

5-iodo-2-methyl-1H-imidazole is a versatile and highly reactive intermediate for the synthesis of novel imidazole-based antifungal candidates. The presence of the iodine atom at the C5 position allows for a variety of carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents. Furthermore, the secondary amine in the imidazole ring can be readily functionalized through N-alkylation, enabling the modulation of the molecule's physicochemical properties to enhance potency and optimize pharmacokinetic profiles.

These application notes provide detailed protocols for the synthesis of novel antifungal agents derived from this compound, methods for evaluating their biological activity, and representative data for structurally similar compounds.

Data Presentation: Antifungal Activity of Imidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative imidazole derivatives against various fungal pathogens. While specific data for compounds directly synthesized from this compound is still emerging, the presented data for structurally related N-substituted and C5-substituted imidazoles provides a valuable reference for expected potency.[3][4]

Compound StructureFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A (N-benzyl, C5-phenyl)Candida albicans8Fluconazole0.5-8
Aspergillus niger16Amphotericin B0.5-2
Derivative B (N-phenethyl, C5-(4-fluorophenyl))Candida albicans4Fluconazole0.5-8
Aspergillus niger8Amphotericin B0.5-2
Derivative C (N-benzyl, C5-(2-thienyl))Candida albicans16Fluconazole0.5-8
Aspergillus niger32Amphotericin B0.5-2
Derivative D (N-(4-methoxybenzyl), C5-phenyl)Candida albicans8Fluconazole0.5-8
Aspergillus niger16Amphotericin B0.5-2

Note: The data presented is representative of structurally similar imidazole derivatives to provide an indication of potential antifungal activity.

Visualizations

Logical Relationships and Workflows

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start This compound n_alkylation Protocol 1: N-Alkylation start->n_alkylation intermediate N-substituted-5-iodo- 2-methyl-1H-imidazole n_alkylation->intermediate suzuki Protocol 2: Suzuki-Miyaura Coupling intermediate->suzuki product Final Antifungal Compound (N-substituted-5-aryl-2-methyl-1H-imidazole) suzuki->product mic_assay Protocol 3: Minimum Inhibitory Concentration (MIC) Assay product->mic_assay data_analysis Data Analysis and SAR Studies mic_assay->data_analysis

Caption: General workflow for antifungal drug development.

G cluster_pathway Mechanism of Action: Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation imidazole Imidazole Antifungal Agent imidazole->enzyme Inhibition enzyme->ergosterol Demethylation

Caption: Inhibition of ergosterol biosynthesis by imidazole agents.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the starting material using a mild base and an appropriate alkylating agent.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF or acetonitrile to the flask to create a suspension.

  • Add the desired alkylating agent (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-substituted-5-iodo-2-methyl-1H-imidazole by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of N-substituted-5-iodo-2-methyl-1H-imidazole

This protocol outlines a palladium-catalyzed cross-coupling reaction to introduce an aryl group at the C5 position.

Materials:

  • N-substituted-5-iodo-2-methyl-1H-imidazole (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave vial or Schlenk tube

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • In a microwave vial, combine the N-substituted-5-iodo-2-methyl-1H-imidazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%), and the ligand, such as SPhos (10 mol%).

  • Add the degassed solvent mixture of dioxane and water (4:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 10-30 minutes, or alternatively, heat conventionally at 80-100°C until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final N-substituted-5-aryl-2-methyl-1H-imidazole derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for assessing in vitro antifungal activity.[5]

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final DMSO concentration should not exceed 1-2%.

  • Inoculation and Incubation: Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity for azoles) compared to the drug-free control well. This can be determined visually or by measuring the optical density with a microplate reader.

References

Application Note: Palladium-Catalyzed Amination of 5-Iodo-2-Methyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that are otherwise difficult to prepare.[1] 5-amino-2-methyl-1H-imidazole derivatives are important structural motifs found in numerous biologically active compounds. This document provides a detailed protocol for the palladium-catalyzed amination of 5-iodo-2-methyl-1H-imidazole, a key precursor for the synthesis of these valuable molecules. The reaction involves the coupling of an amine with the heteroaryl iodide in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Five-membered heterocyclic halides can be challenging coupling partners in palladium-catalyzed aminations, potentially due to their ability to inhibit or deactivate the catalyst.[5] However, the development of specialized bulky biarylphosphine ligands has enabled efficient C-N cross-coupling reactions on unprotected nitrogen-containing heterocycles like imidazoles.[5][6]

General Reaction Scheme

The general scheme for the palladium-catalyzed amination of this compound is depicted below:

Key Components:

  • Aryl Halide: this compound

  • Amine: Primary or secondary aliphatic or aromatic amines.

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used.[2][7]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Examples include biarylphosphines (e.g., RuPhos, BrettPhos) or bidentate phosphines (e.g., Xantphos, BINAP).[2][6][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[2][9]

  • Solvent: Anhydrous, inert solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[2]

Optimized Reaction Conditions

While specific conditions may vary depending on the amine used, the following table summarizes a generally effective set of parameters for the amination of heteroaryl halides.

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %)Pd(OAc)₂ can also be effective.
Ligand RuPhos or tBuBrettPhos (2-4 mol %)Ligand choice is critical for five-membered heterocycles.[6]
Base LHMDS or NaOt-Bu (1.5 - 2.2 equivalents)LHMDS is often effective for unprotected NH-heterocycles.[6][10]
Solvent Anhydrous Toluene or DioxaneEnsure solvent is deoxygenated to prevent catalyst degradation.
Temperature 80 - 110 °CReaction temperature may need optimization.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and ligands.
Concentration 0.1 - 0.5 M

Experimental Workflow & Catalytic Cycle

The following diagrams illustrate the general laboratory workflow for setting up the reaction and the accepted catalytic cycle for the Buchwald-Hartwig amination.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification p1 Dry Glassware p2 Weigh Reagents (Substrate, Base) p1->p2 r1 Add Solids to Flask p2->r1 p3 Prepare Catalyst (Pd source + Ligand) p3->r1 r2 Evacuate & Backfill with Argon (3x) r1->r2 r3 Add Anhydrous Solvent r2->r3 r4 Add Amine r3->r4 r5 Heat to Target Temperature r4->r5 w1 Cool to RT r5->w1 w2 Quench Reaction w1->w2 w3 Liquid-Liquid Extraction w2->w3 w4 Dry Organic Layer w3->w4 w5 Purify via Chromatography w4->w5

Caption: General experimental workflow for Buchwald-Hartwig amination.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Ar-X re_label Reductive Elimination amine_adduct [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ oa_complex->amine_adduct R₂NH oa_label Oxidative Addition amide_complex Ar-Pd(II)(L)-NR₂ amine_adduct->amide_complex + Base - Base-H⁺X⁻ amide_complex->pd0 Ar-NR₂ le_label Ligand Exchange & Deprotonation

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 2 mol% Pd)

  • RuPhos (0.02 mmol, 0.02 equiv)

  • LHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard Schlenk line and inert gas supply (Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and RuPhos (0.02 mmol) under ambient atmosphere.[10]

  • Inerting: Seal the tube with a septum, and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe, followed by the amine (1.2 mmol).

  • Base Addition: Add the LHMDS solution (1.5 mL, 1.5 mmol) dropwise via syringe. The mixture may change color.[10]

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains after 12-24 hours, additional catalyst or heating may be required.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 5-amino-2-methyl-1H-imidazole derivative.

Substrate Scope & Expected Yields

The Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines. While data for the specific amination of this compound is not broadly published in a single source, data from similar heteroaryl systems suggests that moderate to excellent yields can be expected.[6]

Amine TypeExample AmineExpected Yield RangeNotes
Primary Aliphatic n-Hexylamine70-90%Generally good coupling partners.
Secondary Aliphatic Morpholine85-98%Cyclic secondary amines are often highly reactive.[10]
Primary Aromatic Aniline60-85%May require slightly higher temperatures or longer reaction times.
Secondary Aromatic N-Methylaniline65-90%Good yields are typically achievable.

Yields are estimates based on amination reactions of similar five-membered heteroaryl halides and are not guaranteed.[5][6]

Safety & Troubleshooting

  • Safety: Palladium catalysts, phosphine ligands, and strong bases like LHMDS and NaOt-Bu should be handled with care in a well-ventilated fume hood. Phosphine ligands are air-sensitive and can be pyrophoric. Anhydrous solvents can be flammable.

  • Troubleshooting:

    • Low Yield: May be caused by insufficient inerting of the reaction vessel (catalyst decomposition), impure reagents/solvent, or a non-optimal choice of ligand/base/solvent combination. Ensure all glassware is scrupulously dried.

    • No Reaction: Confirm the activity of the palladium precatalyst. The formation of a dark black/brown solution (palladium black) indicates catalyst decomposition. Consider pre-forming the active Pd(0)-ligand complex before adding the imidazole substrate, as imidazoles can sometimes inhibit catalyst formation.[11]

    • Side Reactions: A common side reaction is hydrodehalogenation, where the iodo group is replaced by hydrogen. This can be minimized by ensuring efficient coupling through optimization of the ligand and reaction conditions.[1]

References

Protecting Group Strategies for the Synthesis of 5-Iodo-2-Methyl-1H-Imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-iodo-2-methyl-1H-imidazole, a valuable building block in medicinal chemistry. The synthesis is achieved through a three-step protecting group strategy involving N-protection of 2-methyl-1H-imidazole, subsequent iodination, and final deprotection. The use of a trityl protecting group is highlighted as an effective strategy for directing the iodination to the desired C5 position of the imidazole ring.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation requires a robust and regioselective synthetic route. Direct iodination of 2-methyl-1H-imidazole often leads to a mixture of products with poor selectivity. A protecting group strategy is therefore essential to achieve the desired C5-iodinated product in high purity and yield. This note details a reliable three-stage process utilizing the trityl group for the protection of the imidazole nitrogen, which facilitates selective iodination at the C5 position.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through the following three key stages:

  • N-Protection: The imidazole nitrogen of 2-methyl-1H-imidazole is protected with a trityl group to yield 1-trityl-2-methyl-1H-imidazole.

  • Iodination: The protected intermediate is regioselectively iodinated at the C5 position using N-iodosuccinimide (NIS).

  • Deprotection: The trityl protecting group is removed under acidic conditions to afford the final product, this compound.

workflow Start 2-Methyl-1H-imidazole Protection Stage 1: N-Protection (Trityl Chloride, Base) Start->Protection Protected_Intermediate 1-Trityl-2-methyl-1H-imidazole Protection->Protected_Intermediate Iodination Stage 2: Iodination (N-Iodosuccinimide) Protected_Intermediate->Iodination Iodinated_Intermediate 5-Iodo-1-trityl-2-methyl-1H-imidazole Iodination->Iodinated_Intermediate Deprotection Stage 3: Deprotection (Trifluoroacetic Acid) Iodinated_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Trityl-2-methyl-1H-imidazole (N-Protection)

This protocol describes the protection of the imidazole nitrogen of 2-methyl-1H-imidazole using trityl chloride.

Materials:

  • 2-Methyl-1H-imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-1H-imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain 1-trityl-2-methyl-1H-imidazole.[1]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)
2-Methyl-1H-imidazole82.101.0-
Trityl chloride278.771.0 - 1.2-
Triethylamine101.191.1 - 1.5-
1-Trityl-2-methyl-1H-imidazole324.42-85 - 95
Stage 2: Synthesis of 5-Iodo-1-trityl-2-methyl-1H-imidazole (Iodination)

This protocol outlines the regioselective iodination of 1-trityl-2-methyl-1H-imidazole at the C5 position using N-iodosuccinimide.

Materials:

  • 1-Trityl-2-methyl-1H-imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-trityl-2-methyl-1H-imidazole (1.0 eq) in anhydrous ACN or DCM in a round-bottom flask under an inert atmosphere.

  • Add N-iodosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodo-1-trityl-2-methyl-1H-imidazole.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)
1-Trityl-2-methyl-1H-imidazole324.421.0-
N-Iodosuccinimide224.991.1 - 1.2-
5-Iodo-1-trityl-2-methyl-1H-imidazole450.32-80 - 90
Stage 3: Synthesis of this compound (Deprotection)

This protocol describes the removal of the trityl protecting group to yield the final product.

Materials:

  • 5-Iodo-1-trityl-2-methyl-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 5-iodo-1-trityl-2-methyl-1H-imidazole (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.[3]

  • To the stirred solution, add trifluoroacetic acid (TFA) (2.0 - 10.0 eq) dropwise at room temperature.[3] The optimal amount of TFA may need to be determined empirically.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed to yield this compound. The triphenylmethanol byproduct is typically easily separated by chromatography.[3]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)
5-Iodo-1-trityl-2-methyl-1H-imidazole450.321.0-
Trifluoroacetic acid114.022.0 - 10.0-
This compound207.99->90

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of protecting group and the desired regioselective iodination.

logic Start Need for Regioselective C5-Iodination Problem Direct iodination of 2-methyl-1H-imidazole lacks selectivity Start->Problem Solution Employ a Protecting Group Strategy Problem->Solution PG_Choice Choice of Protecting Group Solution->PG_Choice Trityl Trityl Group: - Bulky - Directs to C5 - Acid Labile PG_Choice->Trityl Other_PGs Other Protecting Groups (e.g., SEM, Boc) May offer different selectivities or deprotection conditions PG_Choice->Other_PGs Outcome Successful Synthesis of This compound Trityl->Outcome

Caption: Logic diagram for the protecting group strategy.

Conclusion

The use of a trityl protecting group provides an effective and high-yielding strategy for the synthesis of this compound. The protocols detailed in this document offer a reliable methodology for researchers in the fields of organic synthesis and drug development. The steric bulk of the trityl group effectively directs the iodination to the C5 position of the imidazole ring, and its facile removal under acidic conditions makes it an ideal choice for this transformation. Careful execution of the described procedures should enable the efficient production of this important synthetic intermediate.

References

Application of 5-iodo-2-methyl-1H-imidazole in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Iodo-2-methyl-1H-imidazole, a key heterocyclic building block, holds significant importance in the landscape of medicinal chemistry. Owing to the tautomeric nature of the imidazole ring, it is systematically referred to as 4(5)-iodo-2-methyl-1H-imidazole. Its utility stems from the presence of a reactive iodine atom, which serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecules with a wide range of biological activities. This document provides a comprehensive overview of the applications of 4(5)-iodo-2-methyl-1H-imidazole in drug discovery, complete with detailed experimental protocols, quantitative data on derivative compounds, and visualizations of synthetic and biological pathways.

Introduction: The Versatility of an Iodinated Imidazole

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a favorable motif for interacting with various biological targets. The introduction of an iodine atom at the 4(5)-position of 2-methylimidazole significantly enhances its synthetic utility, transforming it into a powerful intermediate for the generation of diverse compound libraries.

The primary application of 4(5)-iodo-2-methyl-1H-imidazole lies in its role as a precursor for the synthesis of substituted imidazoles with potential therapeutic applications, including but not limited to kinase inhibitors for inflammatory diseases and cancer.[1] The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, providing medicinal chemists with a robust toolkit for structure-activity relationship (SAR) studies.[1][2][3]

Synthesis of 4(5)-Iodo-2-methyl-1H-imidazole

A reliable and scalable synthesis of 4(5)-iodo-2-methyl-1H-imidazole is fundamental to its application in drug discovery. The following protocol is adapted from established procedures for the iodination of imidazoles.[1][4][5] The key to this synthesis is the direct iodination of 2-methylimidazole under basic conditions, which favors the formation of the mono-iodinated product.

Experimental Protocol: Iodination of 2-Methylimidazole

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Isopropanol

  • n-Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Imidazole Solution: In a round-bottom flask, dissolve sodium hydroxide (1.0 eq) in deionized water. Once dissolved and cooled to room temperature, add 2-methylimidazole (1.0 eq) and stir until a clear solution is obtained.

  • Preparation of the Iodine Solution: In a separate beaker, dissolve sodium iodide (0.4 eq) in deionized water. To this solution, add iodine (0.25 eq) and stir until the iodine is fully dissolved. The formation of the triiodide ion (I₃⁻) enhances the solubility of iodine in the aqueous medium.

  • Reaction: Cool the 2-methylimidazole solution to 0 °C using an ice bath. Slowly add the iodine solution dropwise to the stirring imidazole solution over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, carefully adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid. A solid precipitate of crude 4(5)-iodo-2-methyl-1H-imidazole may form. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of isopropanol and n-hexane. Dissolve the crude solid in a minimum amount of hot isopropanol and then add n-hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified white to off-white crystalline product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylimidazole 2-Methylimidazole Reaction_Step Iodination at 0°C 2-Methylimidazole->Reaction_Step Iodine (I2) Iodine (I2) Iodine (I2)->Reaction_Step NaOH NaOH NaOH->Reaction_Step Workup_Step Acidification & Filtration Reaction_Step->Workup_Step Purification_Step Recrystallization Workup_Step->Purification_Step Final_Product 4(5)-Iodo-2-methyl-1H-imidazole Purification_Step->Final_Product Suzuki_Coupling_Workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_synthesis_process Process cluster_final_product Product Iodoimidazole 4(5)-Iodo-2-methyl-1H-imidazole Coupling_Reaction Suzuki-Miyaura Cross-Coupling Iodoimidazole->Coupling_Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling_Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Coupling_Reaction Base Base (e.g., K2CO3) Base->Coupling_Reaction Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Coupling_Reaction Substituted_Imidazole 4(5)-Aryl-2-methyl-1H-imidazole (Kinase Inhibitor Precursor) Coupling_Reaction->Substituted_Imidazole p38_MAPK_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Inflammation Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammation Inhibitor Substituted Imidazole Inhibitor Inhibitor->p38_MAPK

References

Application Notes and Protocols for N-arylation of 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse array of compounds with significant biological and electronic properties. The 5-iodo-2-methyl-1H-imidazole moiety, in particular, serves as a versatile building block. The presence of the iodine atom offers a handle for further functionalization, while the methyl group can influence the electronic properties and steric environment of the final product. This document provides detailed experimental procedures for the N-arylation of this compound, focusing on two of the most prevalent and effective methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalytic system, ligand, base, and solvent is critical for achieving high yields and selectivity in the N-arylation of this compound. Below is a summary of typical reaction conditions for both copper- and palladium-catalyzed methods, compiled from established protocols for similar imidazole derivatives.[1][2][3][4]

ParameterCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst CuI, Cu₂O, or (CuOTf)₂·C₆H₅CH₃Pd₂(dba)₃ or Pd(OAc)₂
Ligand 1,10-Phenanthroline, 4,7-Dimethoxy-1,10-phenanthroline, L-prolineXantphos, BrettPhos, or other biaryl phosphine ligands
Base Cs₂CO₃, K₂CO₃, or K₃PO₄NaOtBu, K₂CO₃, or Cs₂CO₃
Solvent Dioxane, Toluene, DMF, or DMSOToluene, Dioxane, or THF
Temperature 100-140 °C80-120 °C
Reaction Time 12-48 hours4-24 hours
Typical Yields Good to excellentGood to excellent

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane (or other suitable solvent)

  • Magnetic stir bar

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-5-iodo-2-methyl-1H-imidazole.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. A key consideration for this reaction is the potential for the imidazole substrate to inhibit the formation of the active Pd(0) catalyst.[2][5] Therefore, pre-activation of the palladium catalyst and ligand is often beneficial.[2][5]

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or other suitable solvent)

  • Magnetic stir bar

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-activation (optional but recommended): In a separate oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%). Evacuate and backfill with inert gas three times. Add anhydrous toluene (2 mL) and heat the mixture at 100 °C for 10-15 minutes until a color change is observed, indicating the formation of the active catalyst complex. Cool to room temperature.

  • Reaction Setup: In the main reaction Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the reaction tube with an inert gas three times.

  • Add anhydrous toluene (3 mL) to the reaction mixture.

  • Transfer the pre-activated catalyst solution to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl-5-iodo-2-methyl-1H-imidazole.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflows for the described N-arylation procedures.

experimental_workflow_ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Aryl Halide, CuI, Ligand, Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (110 °C, 24-48h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product experimental_workflow_buchwald cluster_preactivation Catalyst Pre-activation (Optional) cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification pre_start Combine Pd₂(dba)₃ and Ligand pre_inert Inert Atmosphere pre_start->pre_inert pre_solvent Add Solvent pre_inert->pre_solvent pre_heat Heat to Activate pre_solvent->pre_heat add_cat Add (Pre-activated) Catalyst pre_heat->add_cat react_start Combine Reactants: This compound, Aryl Halide, Base react_inert Inert Atmosphere react_start->react_inert react_solvent Add Solvent react_inert->react_solvent react_solvent->add_cat react_heat Heat and Stir (100 °C, 4-24h) add_cat->react_heat react_monitor Monitor Progress (TLC/LC-MS) react_heat->react_monitor react_cool Cool to RT react_monitor->react_cool quench Quench Reaction react_cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

References

Application Notes and Protocols: The Use of 5-iodo-2-methyl-1H-imidazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, can form high-quality interactions and serve as efficient starting points for the development of potent and selective drug candidates.

This document provides detailed application notes and protocols for the prospective use of the fragment 5-iodo-2-methyl-1H-imidazole in a typical FBDD campaign. While specific experimental data for this particular fragment is not extensively published, its structural features—a substituted imidazole ring—make it a valuable candidate for screening against various protein targets, particularly kinases, proteases, and proteins involved in protein-protein interactions. The imidazole scaffold is a common motif in medicinal chemistry, known for its ability to form key hydrogen bond interactions.[1][2] The iodo-substituent provides a vector for synthetic elaboration and can engage in halogen bonding.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
Molecular Formula C₄H₅IN₂Sigma-Aldrich
Molecular Weight 208.00 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
SMILES Cc1ncc(I)[nH]1Sigma-Aldrich
InChI 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)Sigma-Aldrich

FBDD Workflow Using this compound

A typical FBDD campaign involves a series of integrated steps, from initial screening to hit validation and optimization. The following diagram illustrates a hypothetical workflow for investigating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening e.g., NMR, TSA Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Dose-response Orthogonal Assays Orthogonal Assays Hit Confirmation->Orthogonal Assays Confirm binding Binding Affinity Binding Affinity Orthogonal Assays->Binding Affinity Determine Kd Structural Biology Structural Biology Binding Affinity->Structural Biology e.g., X-ray, NMR SAR by Catalog SAR by Catalog Structural Biology->SAR by Catalog Structure-Based Design Structure-Based Design SAR by Catalog->Structure-Based Design Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization STD_NMR_Principle Protein Protein Fragment Fragment Protein->Fragment Transfer of Saturation Complex Complex Protein->Complex Binds Fragment->Complex Binds Detection Detection Fragment->Detection Observe Signal Saturation Saturation Saturation->Protein Irradiate Xray_Workflow Protein Purification Protein Purification Crystallization Crystallization Protein Purification->Crystallization High Concentration Data Collection Data Collection Crystallization->Data Collection X-ray Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Phasing & Refinement

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-iodo-2-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H group on the imidazole ring a concern for the Suzuki coupling reaction?

A1: The free N-H group on nitrogen-rich heterocyles like imidazole can be problematic in palladium-catalyzed cross-coupling reactions.[1] This group is acidic and can react with the base or coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of inactive dimeric palladium complexes, ultimately inhibiting the catalytic cycle and reducing reaction yields.[1][2]

Q2: Is it necessary to protect the N-H group of this compound before performing the Suzuki coupling?

A2: While standard protocols for many substrates with free N-H groups often fail, recent advancements have identified catalyst systems that are effective for unprotected N-rich heterocycles.[1] However, if you are experiencing consistently low yields or catalyst deactivation, N-protection (e.g., with BOC, SEM, or other suitable groups) can be a viable strategy to prevent these side reactions.[3] Deprotection would then be required as a subsequent step.

Q3: What is the general reactivity order for organic halides in Suzuki coupling?

A3: The reactivity of the organic halide (in this case, this compound) is a critical factor. The general reactivity trend for the halide is I > OTf (triflate) > Br >> Cl.[4] Using an iodo-substituted imidazole is advantageous as it is the most reactive halide, facilitating a more facile oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Q4: How do I choose the right boronic acid or ester for my reaction?

A4: Boronic acids are common, but can be susceptible to side reactions like protodeboronation, especially under basic conditions.[6] Boronic esters, such as pinacol esters, are generally more stable and can be a better choice if you observe significant degradation of your boronic acid.[2][6] However, the active transmetalating species may still be the boronic acid, formed via in-situ hydrolysis of the ester.[6]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

Q: I am observing very low or no conversion of my this compound. What are the potential causes and how can I fix this?

A: This is a common issue that can stem from several factors related to the catalyst, base, or general reaction conditions.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is central to the reaction. Its inactivity will halt the catalytic cycle.

    • Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, modern, bulky, and electron-rich phosphine ligands often provide superior results for challenging substrates. Consider screening catalysts like PdCl₂(dppf) or using pre-catalysts with ligands such as SPhos or XPhos, which have shown success with N-heterocycles.[1][7]

    • Solution 2: Catalyst Quality: Ensure your catalyst has not degraded. Use a freshly opened bottle or one that has been properly stored under an inert atmosphere. A change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[7][8]

  • Insufficient Base Activity: The base is critical for activating the boronic acid for the transmetalation step.[9][10]

    • Solution 1: Base Screening: If you are using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often more effective, especially for hindered or electron-rich substrates.[1][7][11]

    • Solution 2: Aqueous Conditions: The presence of a small amount of water is often crucial for the solubility and activity of inorganic bases like carbonates and phosphates. Ensure your solvent system includes water (e.g., dioxane/water 4:1).[7][8]

  • Inappropriate Solvent: The solvent impacts the solubility of all reaction components and can affect reaction kinetics.

    • Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, THF, and toluene, often with water as a co-solvent.[12][13][14] If you suspect solubility is an issue, try a different solvent system.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.

    • Solution 1: Increase Temperature: If running the reaction at 80 °C, consider increasing the temperature to 100-110 °C. Thermally stable solvents like dioxane or DMF are well-suited for higher temperatures.[1][7]

Issue 2: Significant Formation of Byproducts

Q: My reaction is proceeding, but I am seeing significant amounts of side products like homocoupling of the boronic acid and/or dehalogenation of my imidazole. How can I minimize these?

A: Homocoupling and dehalogenation are common side reactions in Suzuki couplings. Optimizing stoichiometry and ensuring an inert atmosphere are key to minimizing them.

Possible Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[15][16]

    • Solution 1: Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be done by performing several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[7]

    • Solution 2: Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) relative to the this compound. This will favor the desired cross-coupling pathway over homocoupling.[7]

  • Dehalogenation (Protodeiodination): This side reaction replaces the iodine atom with a hydrogen atom, resulting in 2-methyl-1H-imidazole.[7][17]

    • Solution 1: High-Quality Reagents: Ensure your solvent and base are free from impurities that could act as a hydrogen source.

    • Solution 2: Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may help identify a system less prone to dehalogenation.[18] For some heterocyclic systems, N-protection has been shown to suppress dehalogenation.[3]

Data Presentation: Reaction Conditions for Similar Heterocycles

The following tables summarize successful Suzuki-Miyaura coupling conditions for iodo-imidazoles and other related nitrogen-containing heterocycles from the literature. These serve as excellent starting points for optimizing the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole Analogues [19]

Catalyst SystemBaseSolventTemperature (°C)Time (min)Coupling PartnerYield (%)
Pd(PPh₃)₄K₂CO₃DME150 (Microwave)10Phenylboronic acid85
Pd(OAc)₂ / PPh₃K₂CO₃DME150 (Microwave)10Phenylboronic acid82
PdCl₂(dppf)K₂CO₃DME150 (Microwave)10Phenylboronic acid94
Pd(OAc)₂ / SPhosK₂CO₃DME150 (Microwave)10Phenylboronic acid92

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with L2 Ligand [20]

Aryl HalideBoronic AcidPd(OAc)₂ (mol%)L2 Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Tolyl-OMsPhenyl-B(OH)₂0.51.0K₃PO₄t-AmOH11097
2-Thienyl-OTs3-Furyl-B(OH)₂2.04.0K₃PO₄·H₂OToluene11072
3-Pyridyl-OTs5-Indolyl-B(OH)₂2.04.0K₃PO₄·H₂OToluene11065

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for similar nitrogen-rich iodo-heterocycles and should be optimized for your specific boronic acid partner.[1][7][21]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (R1-I) pd0->ox_add R1-I pd2_complex R1-Pd(II)L_n-I ox_add->pd2_complex transmetal Transmetalation (R2-B(OH)2 + Base) pd2_complex->transmetal R2-B(OH)2 Base pd2_r1r2 R1-Pd(II)L_n-R2 transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 R1-R2 (Product) product Coupled Product (R1-R2) red_elim->product start_mat This compound (R1-I) + Boronic Acid (R2-B(OH)2) start_mat->ox_add

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield? check_catalyst Check Catalyst 1. Use fresh catalyst 2. Screen ligands (SPhos, XPhos) 3. Use precatalyst start->check_catalyst Yes side_reactions Side Reactions Observed? start->side_reactions No, but side products check_base Check Base 1. Switch to stronger base (K3PO4, Cs2CO3) 2. Ensure aqueous co-solvent check_catalyst->check_base check_conditions Check Conditions 1. Increase temperature (100-110°C) 2. Screen solvents (Dioxane, DMF) check_base->check_conditions success Yield Optimized check_conditions->success dehalogenation Dehalogenation? - Use high-purity reagents - Consider N-protection side_reactions->dehalogenation Yes homocoupling Homocoupling? - Rigorously degas reaction - Use 1.2-1.5 eq. boronic acid side_reactions->homocoupling Yes dehalogenation->success homocoupling->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

Catalyst_Inhibition cluster_pathway Desired vs. Undesired Pathway active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Imidazole Complex (Catalyst Deactivation) active_catalyst->inactive_complex Coordination catalytic_cycle Successful Coupling active_catalyst->catalytic_cycle Enters Catalytic Cycle imidazole Imidazole N-H imidazole->inactive_complex

Caption: Inhibition of the palladium catalyst by the free N-H of the imidazole.

References

Technical Support Center: Preventing Deiodination in Iodoimidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of deiodination during palladium-catalyzed cross-coupling reactions of iodoimidazoles. Here you will find troubleshooting guides and frequently asked questions to help optimize your reaction conditions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem in iodoimidazole coupling reactions?

A1: Deiodination, also known as protodeiodination or hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling processes where the iodine atom on the imidazole ring is replaced by a hydrogen atom.[1][2] This side reaction is problematic because it leads to the formation of an imidazole byproduct instead of the intended coupled product, which reduces the overall reaction yield and introduces impurities that can be difficult to separate from the desired molecule.[2] Iodo-substituted heterocycles, including iodoimidazoles, are generally more susceptible to this side reaction compared to their bromo or chloro counterparts.[3]

Q2: What are the primary causes of deiodination in these reactions?

A2: Several factors can promote the undesired deiodination of iodoimidazoles during coupling reactions:

  • Proton Sources: The presence of proton sources, such as water, alcohols, or acidic impurities in the reaction mixture, can facilitate the replacement of iodine with hydrogen.[1] The formation of a palladium-hydride (Pd-H) species is a widely accepted mechanistic step in this process.[3]

  • Catalyst Inhibition: The unprotected N-H group on the imidazole ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and promoting side reactions.[1][3]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of deiodination and may also lead to the thermal decomposition of the starting material, product, or catalyst.[1][2]

  • Suboptimal Catalyst/Ligand System: An inefficient catalytic cycle can provide opportunities for deiodination to occur. The choice of ligand is critical, as it directly influences the stability and reactivity of the palladium center.[1][2]

  • Inappropriate Base or Solvent: The selection of base and solvent can significantly impact the reaction outcome. Certain bases may promote side reactions, and protic solvents can act as hydride sources for deiodination.[1][2][3]

Q3: Which reaction parameters most significantly impact the extent of deiodination?

A3: The catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature are the most critical parameters.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often favor the desired cross-coupling pathway over deiodination.[1][3] Aprotic solvents are generally preferred over protic ones.[2] Optimizing the base and running the reaction at the lowest effective temperature can also significantly suppress the formation of the deiodinated byproduct.[2][3]

Q4: How can I detect and quantify the deiodinated side product during my experiment?

A4: The most common methods for monitoring the reaction and identifying the deiodinated byproduct are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] LC-MS is particularly effective as it can separate the starting material, desired product, and the deiodinated imidazole, providing their respective mass-to-charge ratios for confirmation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector can be used by creating a calibration curve with a synthesized standard of the deiodinated byproduct.

Troubleshooting Guide

This guide addresses specific issues you may encounter, focusing on symptoms related to deiodination.

Symptom 1: Low yield of the desired coupled product with significant formation of the deiodinated imidazole byproduct.

This is the most direct indication that deiodination is outcompeting your desired coupling reaction.

Possible CauseRecommended Solutions
Inefficient Catalyst System Switch to a catalyst system known to suppress deiodination. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][3] Consider using a pre-catalyst that readily forms the active Pd(0) species.[3]
Presence of Proton/Hydride Sources Ensure all solvents are anhydrous and reagents are dry, especially if using aprotic conditions.[1] If using a protic solvent like an alcohol, switch to an aprotic solvent such as dioxane, toluene, or THF.[2] While some Suzuki reactions require water, try to minimize the amount or screen different ratios.[3]
Suboptimal Base The base may be too strong, too weak, or a source of hydrides.[3] Screen a panel of bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points for Suzuki reactions.[3] For other couplings, a strong, non-nucleophilic base like KOtBu might be required; optimization is key.[2]
High Reaction Temperature High temperatures can accelerate deiodination.[2] Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can disproportionately decrease the rate of the side reaction.[2] Microwave heating has also been shown to improve yields and reduce reaction times for similar substrates in some cases.[1]

Symptom 2: Reaction fails to initiate or stalls, with starting material remaining and some deiodination observed.

This often points to a problem with catalyst activity or stability.

Possible CauseRecommended Solutions
Catalyst Inhibition by N-H Group The unprotected imidazole nitrogen can coordinate to the palladium center and inhibit catalysis.[1][3] Protecting the N-H group (e.g., with a tosyl or BOC group) can prevent this coordination and may suppress deiodination.[3][4]
Oxidative Degradation of Catalyst The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen).[1] Degas all solvents and the reaction mixture thoroughly before heating using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[3]

Visualized Workflows and Relationships

cluster_main Competing Pathways in Iodoimidazole Coupling Ar_Pd_L2_I Ar-Pd(II)-I Intermediate Desired Cross-Coupled Product Ar_Pd_L2_I->Desired Reductive Elimination (with Coupling Partner) Undesired Deiodinated Imidazole (Byproduct) Ar_Pd_L2_I->Undesired Protodeiodination (via Pd-H species) cluster_workflow Troubleshooting Workflow for Deiodination start Deiodination Observed? ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) start->ligand Yes temp Lower Reaction Temperature ligand->temp base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) temp->base solvent Switch to Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent protect Protect Imidazole N-H solvent->protect success Problem Solved protect->success

References

troubleshooting low reactivity of 5-iodo-2-methyl-1H-imidazole in Heck reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-iodo-2-methyl-1H-imidazole

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low reactivity with this compound in Palladium-catalyzed Heck reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low to no reactivity in a standard Heck reaction?

A1: The low reactivity of this compound typically stems from two primary factors inherent to its molecular structure:

  • Catalyst Inhibition/Poisoning: The lone pairs on the nitrogen atoms of the imidazole ring can coordinate strongly to the palladium catalyst. This coordination can saturate the metal center, preventing it from participating in the catalytic cycle, a phenomenon known as catalyst poisoning.[1][2]

  • Electronic Effects: The imidazole ring is electron-rich. Electron-rich aryl halides can exhibit slower rates of oxidative addition to the Pd(0) center, which is often the rate-determining step of the Heck reaction.[3]

Q2: What are the essential first steps to troubleshoot a failed reaction?

A2: Before modifying core reaction parameters, always verify the fundamentals:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4]

  • Reagent and Solvent Quality: Use fresh, high-purity this compound and alkene. Solvents should be anhydrous and thoroughly degassed to remove dissolved oxygen.[4]

  • Catalyst and Base Integrity: The palladium source (e.g., Pd(OAc)₂) may be old or inactive. Use a fresh batch or a different precatalyst. The base (e.g., triethylamine) should also be pure and dry.

Q3: My reaction is sluggish with minimal product formation. How can I optimize the conditions to improve the yield?

A3: Optimizing the reaction requires a systematic approach focusing on the catalyst system, base, and physical parameters:

  • Ligand Selection: This is often the most critical factor. Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can promote oxidative addition and sterically disfavor the inhibitory N-coordination of the imidazole.[1]

  • Palladium Source: While Pd(OAc)₂ is common, a pre-formed Pd(0) source like Pd(PPh₃)₄ might sometimes be more effective, although it can also be sensitive.

  • Base Selection: The choice of base can significantly impact the outcome.[4] If an organic base like Et₃N is failing, consider an inorganic base such as K₂CO₃, Cs₂CO₃, or NaHCO₃.[7][8]

  • Solvent and Temperature: Use high-boiling point, polar aprotic solvents like DMF, NMP, or dioxane. Increasing the temperature (e.g., to 100-140 °C) can overcome activation barriers, but be mindful of potential catalyst decomposition.[9]

  • Microwave Irradiation: Using a microwave reactor can rapidly heat the reaction to high temperatures, often dramatically reducing reaction times and improving yields for difficult couplings.[3][5]

Q4: I am observing the formation of palladium black. What does this mean and how can it be prevented?

A4: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated into inactive, insoluble nanoparticles.[9] This is a common catalyst deactivation pathway, especially at high temperatures. To prevent this, use more robust, sterically demanding ligands that effectively stabilize the catalytically active palladium species and prevent them from clustering.[10]

Q5: What are the most common side reactions with this substrate?

A5: Besides low conversion, be aware of potential side reactions:

  • Hydrodehalogenation: The iodo group is replaced by a hydrogen atom. This is often promoted by the choice of base and solvent.[3]

  • Homocoupling: Dimerization of the iodoimidazole or the alkene coupling partner.

  • Alkene Isomerization: The double bond in the product may migrate to a different position.

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve issues with the Heck reaction of this compound.

G start Start: Reaction Fails (Low Yield / No Conversion) check_basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent/Solvent Purity? - Degassed Solvents? start->check_basics basics_ok Basics Confirmed check_basics->basics_ok Yes optimize_conditions Step 2: Optimize Conditions - Increase Temperature? - Change Solvent (DMF, NMP)? - Use Microwave? basics_ok->optimize_conditions conditions_ok Still Low Yield optimize_conditions->conditions_ok No Improvement success Success: Reaction Optimized optimize_conditions->success Improved Yield change_ligand Step 3: Change Ligand - Replace PPh3 - Try Bulky, Electron-Rich  Ligands (e.g., P(tBu)3, XPhos) - Try NHC Ligands conditions_ok->change_ligand ligand_ok Still Low Yield change_ligand->ligand_ok No Improvement change_ligand->success Improved Yield change_catalyst_base Step 4: Change Catalyst/Base - Use different Pd precatalyst? - Switch from organic to  inorganic base (e.g., Cs2CO3)? ligand_ok->change_catalyst_base change_catalyst_base->success Improved Yield failure Consider Alternative Coupling (e.g., Suzuki, Sonogashira) change_catalyst_base->failure No Improvement

Caption: A step-by-step workflow for troubleshooting the Heck reaction.

Heck Reaction and Imidazole Interference Mechanism

The low reactivity is often caused by the imidazole nitrogen interfering with the palladium catalyst, preventing it from entering the desired catalytic cycle.

G cluster_cycle Desired Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R-I poison Catalyst Poisoning (Inactive Complex) pd0->poison pd_complex R-Pd(II)-I(L)₂ ox_add->pd_complex insertion Alkene Insertion pd_complex->insertion + Alkene beta_elim β-Hydride Elimination insertion->beta_elim red_elim Reductive Elimination (Base) beta_elim->red_elim Product Released red_elim->pd0 substrate 5-Iodo-2-methyl- 1H-imidazole (R-I) substrate->ox_add Desired Path substrate->poison Inhibitory Path (N-Coordination)

Caption: The Heck cycle vs. inhibitory catalyst poisoning by imidazole.

Comparative Reaction Conditions

The following table summarizes conditions that have been successful for Heck reactions of related iodo-heterocycles, providing a starting point for optimization.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1H-imidazolePd(OAc)₂Et₃NDMF100-(Varies)[7]
N-SEM-3-iodoindazolePd(OAc)₂NaHCO₃DMF125223-54[8]
Aryl IodidePd/CK₂CO₃Acetonitrile8024~88[7]
Aryl IodidePd(OAc)₂ / PPh₃PiperidineToluene8012~92[7]

Note: Yields are highly dependent on the specific alkene coupling partner.

Experimental Protocols

Protocol A: Standard (Often Low-Yielding) Conditions

This protocol uses a common but often insufficient catalyst system for this challenging substrate.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.10 equiv.).

  • Add anhydrous, degassed DMF as the solvent.

  • Add the desired alkene (1.2 equiv.) followed by triethylamine (Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or after 24h), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol B: Optimized (Recommended Starting Point) Conditions

This protocol incorporates a bulky ligand and stronger base, which is more likely to be successful.

  • To a dry microwave vial under an argon atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and a bulky phosphine ligand such as XPhos or P(tBu)₃ (0.10 equiv.).

  • Add cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane or NMP as the solvent.

  • Add the alkene (1.2 equiv.) and seal the vial.

  • Place the vial in a microwave reactor and heat to 120-140 °C for 30-90 minutes, monitoring pressure.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude 5-Iodo-2-Methyl-1H-Imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-iodo-2-methyl-1H-imidazole via recrystallization.

Troubleshooting Guide

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts and separates from the solution as a liquid before it has a chance to crystallize. This can be due to a low melting point of the compound or the presence of impurities that depress the melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[1]

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling encourages oil formation. Let the flask cool to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[1][2]

  • Change Solvent System: The chosen solvent may not be ideal. If using a mixed solvent system, try adjusting the ratio of the solvents.[1][2]

  • Charcoal Treatment: If colored impurities are present, they may contribute to oiling out. A hot filtration step with activated charcoal can help remove these impurities.

Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A2: A supersaturated solution may be kinetically stable and require intervention to initiate crystallization. Here are some techniques to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.[2]

  • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]

Q3: The final yield of my purified this compound is very low. What are the common causes and solutions?

A3: Low recovery can be frustrating. Here are some common causes and their solutions:

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, ensure the funnel and receiving flask are pre-heated.[1]

  • Incomplete Crystallization: Make sure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.[1]

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm or excessive amounts of solvent will dissolve some of the product and reduce the overall yield.

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. A different solvent or solvent system may be necessary.

Q4: My final product is still impure after recrystallization. What can I do?

A4: If impurities persist, consider the following:

  • Second Recrystallization: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

  • Alternative Purification Technique: If recrystallization is ineffective at removing certain impurities, other purification methods like column chromatography may be required.[4]

  • Pre-purification Step: For very crude starting material, a preliminary purification step, such as passing it through a silica gel plug, can be beneficial before proceeding with recrystallization.[1]

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for recrystallizing this compound?

Q6: What are the common impurities in crude this compound?

A6: The synthesis of iodinated imidazoles can result in several impurities, including unreacted starting materials (e.g., 2-methyl-1H-imidazole) and over-iodinated species such as di-iodinated imidazoles.[1][6] A proper recrystallization should effectively remove these byproducts.

Q7: How do I choose the correct solvent ratio for recrystallization?

A7: The optimal solvent ratio depends on the specific solvent system and the purity of the crude material. A general guideline is to start with a ratio of 1 gram of crude product to 1-20 mL of solvent.[5] It is crucial to use the minimum amount of boiling solvent required to fully dissolve the solid.

Q8: Should I use a single solvent or a mixed solvent system?

A8: A mixed solvent system is often advantageous when a single solvent does not provide the ideal solubility characteristics. In a good mixed solvent system, the compound is highly soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent"). This allows for fine-tuning of the crystallization process. For iodinated imidazoles, mixed systems like isopropanol/n-hexane have been shown to be effective.[1][6]

Quantitative Data Summary

ParameterValueSolvent System(s)Source
Crude Product to Solvent Ratio 1 g : 1-20 mLIsopropanol, n-Hexane, Water, Ethanol, Ethyl AcetatePatent Data[5]
Typical Yield (for 4-iodo-1H-imidazole) ~70%Isopropanol/n-HexanePatent Data[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a generalized procedure based on common laboratory practices for the recrystallization of analogous iodinated imidazoles.

  • Solvent Selection: Based on preliminary tests or literature for similar compounds, select an appropriate solvent system (e.g., isopropanol/n-hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

    • Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration.

    • Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization:

    • If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiled_out Product Oiled Out oiling_out->oiled_out Yes end Pure Product filter_dry->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling: - Add More Solvent - Cool Slowly - Change Solvent oiled_out->troubleshoot_oiling troubleshoot_oiling->dissolve

Caption: A workflow diagram for troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 5-iodo-2-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the column chromatography of 5-iodo-2-methyl-1H-imidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: The most commonly used stationary phase for the purification of imidazole derivatives, including iodinated ones, is silica gel (60 Å pore size). For basic compounds like imidazoles, which can interact strongly with the acidic silica surface and cause tailing, neutral or basic alumina can be an effective alternative.[1][2] If the derivative is sufficiently non-polar, reverse-phase silica gel (e.g., C18) could also be considered.[2]

Q2: Which mobile phase systems are typically used for the column chromatography of these compounds?

A2: The choice of mobile phase is crucial for achieving good separation. Common solvent systems are mixtures of a non-polar and a polar solvent. Effective systems for imidazole derivatives include:

  • Hexane/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1]

  • Chloroform/Methanol[2]

  • n-Pentane/Diethyl Ether[1]

The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[1]

Q3: My compound is streaking or "tailing" on the TLC plate and column. How can I resolve this?

A3: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or pyridine is added to neutralize the acidic silanol groups on the silica surface, which improves the peak shape.[2]

Q4: I am having difficulty separating my desired this compound derivative from di- or tri-iodinated byproducts. What can I do?

A4: Poor separation of closely related iodinated imidazoles can be addressed by optimizing the elution conditions. Implementing a gradient elution is highly recommended. Start with a low polarity mobile phase to elute less polar impurities, and gradually increase the polarity to elute your mono-iodinated product, leaving more polar multi-iodinated compounds on the column.[1] If this is not effective, changing the stationary phase (e.g., to alumina) or exploring a different solvent system might be necessary.[1]

Q5: My purification yield after column chromatography is very low. What are the potential causes?

A5: Low yield can result from several factors:

  • Compound instability: The imidazole derivative might be degrading on the acidic silica gel. Running the column faster (flash chromatography) or using a less acidic stationary phase like alumina can help.[2]

  • Irreversible adsorption: The compound may be binding too strongly to the silica. Adding a basic modifier to the eluent or switching to alumina can reduce this.

  • Improper fraction collection: The fractions containing the pure compound might not have been identified correctly. Careful monitoring of fractions by TLC is essential.[1]

  • Column overloading: Loading too much crude product can lead to broad peaks and poor separation, resulting in mixed fractions and lower yield of the pure compound.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Iodinated Imidazoles
Potential CauseTroubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. Perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and impurities.[1]
Isocratic Elution Compounds with similar polarities are difficult to separate with a constant solvent mixture. Switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1]
Column Overloading Too much crude product on the column leads to broad peaks and poor separation. Reduce the amount of material loaded relative to the amount of stationary phase (a general rule of thumb is a 1:40 to 1:100 ratio of crude product to silica gel by weight).[1][2]
Incorrect Stationary Phase Standard silica gel may not be the most effective. Consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[1][2]
Issue 2: Peak Tailing
Potential CauseTroubleshooting Step
Acid-Base Interaction The basic nitrogen of the imidazole ring interacts strongly with acidic silanol groups on the silica surface. Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to mask these acidic sites.[2]
Stationary Phase Acidity Silica gel is inherently acidic. Switch to a neutral or basic stationary phase, such as neutral or basic alumina, to minimize these interactions.[2]

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Derivative

This is a generalized protocol and should be optimized for your specific derivative.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Pack the column with the slurry, ensuring an even and compact bed. Allow the silica to settle, and then add a thin layer of sand to the top.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • For better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • If tailing is observed in the TLC analysis, consider adding 0.5% triethylamine to the mobile phase.[2]

  • Collect fractions and monitor the elution by TLC.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Recommended Mobile Phase Gradients (Examples)
ApplicationStationary PhaseMobile Phase SystemGradient Profile (Example)
General PurificationSilica GelHexane/Ethyl AcetateStart with 100% Hexane, gradually increase to 50:50 Hexane/Ethyl Acetate.
Polar DerivativesSilica GelDichloromethane/MethanolStart with 100% Dichloromethane, gradually increase to 95:5 Dichloromethane/Methanol.
Tailing ReductionSilica GelHexane/Ethyl Acetate/TriethylamineUse a Hexane/Ethyl Acetate gradient with a constant 0.5% Triethylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Analysis to Determine Solvent System packing Column Packing (Silica Gel Slurry) tlc->packing sample_prep Sample Preparation (Dry or Wet Loading) packing->sample_prep elution Elution (Gradient or Isocratic) sample_prep->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for column chromatography purification.

troubleshooting_logic start Poor Separation or Tailing check_solvent Optimize Mobile Phase (TLC Analysis) start->check_solvent use_gradient Implement Gradient Elution check_solvent->use_gradient Yes add_modifier Add Basic Modifier (e.g., 0.5% TEA) check_solvent->add_modifier No (Tailing is the main issue) success Improved Separation use_gradient->success change_stationary Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary Still Tailing add_modifier->success change_stationary->success

Caption: Troubleshooting logic for separation issues.

References

Technical Support Center: Efficient Cross-Coupling of 5-Iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient cross-coupling of 5-iodo-2-methyl-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenge stems from the presence of the unprotected N-H group on the imidazole ring. This acidic proton can lead to catalyst inhibition or poisoning by coordinating to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Additionally, the electron-rich nature of the imidazole ring can affect the oxidative addition step.

Q2: Is N-protection of the imidazole required for efficient cross-coupling?

A2: While not always mandatory, N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[2] For Suzuki-Miyaura reactions, successful couplings with unprotected N-H azoles have been reported, often requiring careful selection of ligands and bases.[1][3] The choice of protecting group (e.g., Boc, SEM, Trityl) can also influence reaction outcomes.[2][4]

Q3: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A3: Suzuki-Miyaura, Sonogashira, and Heck couplings are all viable methods for the functionalization of this compound. The choice of reaction will depend on the desired final product. The Suzuki-Miyaura reaction is excellent for forming C-C bonds with aryl or vinyl boronic acids/esters. The Sonogashira coupling is used to introduce terminal alkynes,[5][6] and the Heck reaction facilitates the coupling with alkenes.[7][8]

Q4: What are the key considerations for catalyst selection in these reactions?

A4: For Suzuki-Miyaura coupling of N-unprotected imidazoles, palladium precatalysts paired with bulky, electron-rich phosphine ligands such as SPhos or XPhos have shown success in overcoming catalyst inhibition.[1] For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typically used.[9][5][10] Copper-free Sonogashira conditions are also an option to avoid alkyne homocoupling.[9][6] For Heck reactions, Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ is a common choice.[4][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and solutions?

A: Low or no yield is a common issue and can be attributed to several factors:

  • Catalyst Inactivation: The unprotected N-H group of the imidazole can poison the palladium catalyst.

    • Solution: Consider N-protection of the imidazole. Alternatively, for Suzuki reactions, utilize bulky, electron-rich ligands like SPhos or XPhos that can mitigate this inhibition.[1]

  • Improper Base Selection: The choice of base is crucial.

    • Solution: For Suzuki couplings with N-H containing substrates, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than potassium carbonate (K₂CO₃).[1]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst.

    • Solution: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Solvent Choice: The solvent can significantly impact the reaction outcome.

    • Solution: Aprotic polar solvents like dioxane, DMF, or THF are commonly employed.[1] Sometimes a mixture of solvents, including water, can be beneficial, particularly in Suzuki reactions.[12]

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Solution: Microwave heating has been shown to improve yields and reduce reaction times for the Suzuki coupling of substituted benzimidazoles.[1]

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction, such as homocoupling of the boronic acid (in Suzuki) or alkyne (in Sonogashira), or de-iodination of the starting material. How can I minimize these?

A: The formation of side products can be addressed by modifying the reaction conditions:

  • Boronic Acid Homocoupling (Suzuki): This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential.

  • Alkyne Dimerization (Glaser Coupling in Sonogashira): This is a common side reaction when using a copper co-catalyst.

    • Solution: Running the reaction under strictly inert conditions can minimize this. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side product.[9]

  • De-iodination (Hydrodehalogenation): This is more common with electron-deficient aryl halides.

    • Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction. Using a weaker base or a different type of base may also be beneficial.[2]

Data Presentation: Catalyst Performance in Analogous Cross-Coupling Reactions

The following tables summarize quantitative data from cross-coupling reactions of structurally similar iodo-heterocycles to provide a baseline for catalyst selection and optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Iodo-Heterocycles

EntryHeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Iodo-1H-benzimidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085
24(5)-Iodoimidazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME150 (µW)92
33-Iodo-1H-indazoleVinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Dioxane10075

Table 2: Sonogashira Coupling of Iodo-Heterocycles

EntryHeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1N-Tosyl-4-iodoimidazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8095
22-Iodo-5-(m-tolyl)oxazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT90-98
33-IodopyridinePhenylacetylene[Pd(C₃H₅)Cl]₂ / Tedicyp / CuIK₂CO₃DMF10090

Table 3: Heck Coupling of Iodo-Heterocycles

EntryHeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1N-Trityl-4-iodo-1H-imidazoleMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NMeCN8078
2N-SEM-3-iodoindazoleMethyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF12523-54
34-Iodo-1H-imidazoleStyrenePd(OAc)₂Et₃NDMF10085

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the base (e.g., K₃PO₄; 2.0 equiv.) and the anhydrous solvent (e.g., dioxane; to make a 0.2 M solution).

  • If required, add deoxygenated water (1 M solution of the base).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a solution of N-protected this compound (1.0 equiv.) in a suitable solvent (e.g., DMF; to make a 0.1 M solution) in a Schlenk flask, add the terminal alkyne (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (6 mol%).

  • Add the amine base (e.g., triethylamine; 3.0 equiv.) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Coupling
  • In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (5 mol%), and a phosphine ligand (e.g., P(o-tol)₃; 10 mol%).

  • Add the alkene (e.g., styrene; 1.2 equiv.), an amine base (e.g., triethylamine; 2.0 equiv.), and an anhydrous solvent (e.g., DMF; to make a 0.2 M solution).

  • Heat the mixture to the desired temperature (e.g., 110 °C) for 16-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent react Heat & Stir under Inert Atmosphere start->react Degas workup Cool, Dilute, Filter, Extract, & Concentrate react->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify end Characterized Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

catalyst_selection_logic start Starting Material: This compound nh_check N-H group protected? start->nh_check unprotected Unprotected N-H nh_check->unprotected No protected Protected N-H nh_check->protected Yes suzuki_un Suzuki: Bulky, electron-rich ligands (e.g., SPhos, XPhos) unprotected->suzuki_un sonogashira_heck_un Sonogashira/Heck: Protection Recommended unprotected->sonogashira_heck_un suzuki_pro Suzuki: Standard Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) protected->suzuki_pro sonogashira_pro Sonogashira: Pd/Cu co-catalyst or Cu-free conditions protected->sonogashira_pro heck_pro Heck: Pd(OAc)₂ with phosphine ligand protected->heck_pro

Caption: Logic diagram for catalyst selection based on N-protection.

References

Technical Support Center: Managing Reactions with 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing chemical reactions involving 5-iodo-2-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to steric hindrance, encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue when working with this compound?

A1: The steric hindrance in this compound arises from the spatial arrangement of its substituents. The methyl group at the C2 position and the iodine atom at the C5 position are in proximity to the imidazole ring's nitrogen atoms and the C5 carbon where coupling occurs. This bulkiness can physically block or impede the approach of the palladium catalyst and the coupling partner, slowing down or preventing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Q2: Which cross-coupling reactions are most affected by the steric hindrance of this molecule?

A2: Palladium-catalyzed cross-coupling reactions are most notably affected. These include, but are not limited to, the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] The success of these reactions heavily depends on the catalyst's ability to access the carbon-iodine bond at the C5 position, which is sterically shielded by the adjacent C2-methyl group.

Q3: What are the general strategies to overcome low reactivity or yield caused by steric hindrance?

A3: Several strategies can be employed:

  • Ligand Selection: Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability, facilitating reactions with sterically demanding substrates.[3][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.

  • Catalyst System: Choosing an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with the right ligand is crucial. Pre-formed catalysts or palladacycles can also offer higher efficiency.[3][5]

  • Reaction Conditions: Optimizing the base, solvent, and temperature is critical. Stronger bases may be required, and high-boiling point aprotic polar solvents like DMF, DMA, or dioxane are often effective.[2][3]

  • Microwave Irradiation: Using microwave-assisted synthesis can significantly reduce reaction times and improve yields by overcoming the activation energy barrier more efficiently than conventional heating.[6][7]

Q4: What are common side reactions to watch for during N-alkylation or cross-coupling?

A4: A common side reaction during N-alkylation is the formation of quaternary imidazolium salts from double alkylation, especially with highly reactive alkylating agents.[8] In cross-coupling reactions, a frequent side product is the homocoupling of the organoboron reagent (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions), particularly if the reaction conditions are not optimal or if oxygen is not properly excluded.[9]

Troubleshooting Guides

Issue: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Solutions
Steric Hindrance 1. Switch to Bulky Ligands: Replace standard ligands like PPh₃ with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These can create a more accessible active site on the palladium catalyst.[3] 2. Use an NHC Ligand: Employ an N-heterocyclic carbene (NHC) palladium complex, which is known to be highly effective for sterically hindered substrates.[3]
Ineffective Catalyst/Base System 1. Vary Palladium Source: Test different palladium precursors like Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃. 2. Change the Base: If using a mild base like K₂CO₃, try stronger bases such as K₃PO₄ or Cs₂CO₃, which can be more effective in promoting the transmetalation step.[10]
Suboptimal Reaction Conditions 1. Increase Temperature: Gradually increase the reaction temperature. If using conventional heating, consider switching to a higher-boiling solvent like dioxane or DMF.[10] 2. Use Microwave Irradiation: Employ microwave heating to accelerate the reaction, often leading to higher yields in shorter times. A typical starting point is 150 °C for 10-20 minutes.[2][7]
Issue: Low or No Yield in Heck Reaction
Potential Cause Troubleshooting Steps & Solutions
Catalyst Decomposition 1. Use Phosphine-Free Systems: For electron-rich iodo-imidazoles, phosphine-free palladium systems such as Pd(OAc)₂ or Herrmann's catalyst can be effective and less prone to degradation at high temperatures.[2][5] 2. Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Poor Base/Solvent Combination 1. Select Appropriate Base: Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as NaOAc or K₂CO₃ in polar aprotic solvents (DMF, NMP) can be more suitable for certain alkenes.[2][11]
Low Reactivity of Alkene 1. Use Activated Alkenes: Electron-deficient alkenes like acrylates or styrene are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be necessary.[11]
Issue: Low or No Yield in Sonogashira Coupling
Potential Cause Troubleshooting Steps & Solutions
Homocoupling of Alkyne (Glaser coupling) 1. Use Copper-Free Conditions: The copper(I) co-catalyst promotes homocoupling. Running the reaction without CuI can mitigate this side reaction, although it may require a more active palladium/ligand system and higher temperatures.[9] 2. Strict Exclusion of Oxygen: Ensure the reaction is thoroughly deoxygenated, as oxygen promotes the oxidative homocoupling pathway.[9]
Catalyst Inactivity 1. Select an Effective Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is a good starting point. If it fails, consider other palladium sources like Pd(OAc)₂ with triphenylphosphine.[2] 2. Protect the Imidazole N-H: The acidic proton on the imidazole can interfere with the catalyst. Protecting the nitrogen (e.g., with a SEM or BOC group) can sometimes improve yields, although many protocols work with unprotected imidazoles.[12]
Poor Solubility or Base 1. Choose an Appropriate Solvent/Base: A combination of an amine base (which often doubles as the solvent) like triethylamine or piperidine is typically used. For substrates with poor solubility, co-solvents like THF or DMF can be added.[13]

Data Presentation: Representative Cross-Coupling Conditions

The following tables summarize typical starting conditions for cross-coupling reactions with iodo-imidazoles. Optimization may be required for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80 12 95
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 100 16 91
3-Cyanophenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 110 8 88
Thiophene-2-boronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ DMF 150 (MW) 0.2 92

(Data adapted from representative protocols for haloimidazoles.[2][10][12])

Table 2: Heck Reaction Conditions

Alkene Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
n-Butyl acrylate Pd(OAc)₂ Et₃N DMF 100 12 85
Styrene Pd/C NaOAc NMP 120 24 78
Methyl methacrylate Herrmann's Catalyst K₂CO₃ DMA 140 10 82

(Data is representative for Heck reactions of iodo-heterocycles.[2][5])

Table 3: Sonogashira Coupling Conditions

Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF 25 6 92
1-Heptyne Pd/C / CuI K₂CO₃ Acetonitrile 80 24 88
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI Piperidine Toluene 80 12 75

(Data is representative for Sonogashira couplings of iodo-heterocycles.[2][13])

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Seal the vial and add dimethoxyethane (DME, 5 mL) and water (1 mL). Subject the reaction mixture to microwave irradiation at 150 °C for 10-20 minutes. After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][7]

General Procedure for Heck Reaction

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). Heat the reaction mixture to 100-120 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[2]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in DMF (10 mL) in a dry Schlenk flask, add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Add triethylamine (3.0 mmol) to the mixture. Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. If no reaction occurs, gently heat to 50-80 °C. Upon completion, dilute the reaction with water, extract with an organic solvent, and purify by chromatography.[2][13]

Visualizations

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagents start->check_reagents optimize_cond 2. Optimize Conditions start->optimize_cond change_catalyst 3. Change Catalyst System start->change_catalyst reagent_purity Purity & Freshness? check_reagents->reagent_purity anhydrous Anhydrous Conditions? check_reagents->anhydrous temp Adjust Temperature (Conventional or MW) optimize_cond->temp solvent Change Solvent (e.g., Dioxane, DMF) optimize_cond->solvent base Select Stronger Base (e.g., K3PO4, Cs2CO3) optimize_cond->base ligand Use Bulky Ligand (e.g., XPhos, SPhos, NHC) change_catalyst->ligand pd_source Vary Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) change_catalyst->pd_source

Caption: Troubleshooting workflow for cross-coupling reactions.

Steric_Hindrance_Factors Factors in Overcoming Steric Hindrance cluster_substrate Substrate cluster_catalyst Catalyst System cluster_partner Coupling Partner Imidazole 5-Iodo-2-methyl- 1H-imidazole Methyl C2-Methyl Group Imidazole->Methyl causes steric clash Pd_Center Pd(0) Center Pd_Center->Imidazole Oxidative Addition Ligand Bulky Ligand (e.g., Buchwald, NHC) Pd_Center->Ligand Partner Organoboron / Alkene / Alkyne Pd_Center->Partner Transmetalation/ Coordination Ligand->Pd_Center creates space

Caption: Key components influencing steric effects in cross-coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (+ R1-X) transmetalation_complex R1-Pd(II)L2-R2 pd2_complex->transmetalation_complex Transmetalation (+ R2-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product R1-R2 (Product) transmetalation_complex->product

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis and Stability of 5-Iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 5-iodo-2-methyl-1H-imidazole (CAS No: 73746-45-9), focusing on improving its stability during preparation and handling. This valuable building block, which exists in tautomeric equilibrium with 4-iodo-2-methyl-1H-imidazole, is crucial in the development of novel therapeutics and advanced materials.[1][2] This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the iodination of 2-methylimidazole are frequently due to the formation of di-iodinated byproducts (4,5-diiodo-2-methyl-1H-imidazole), incomplete reaction, or degradation of the product during workup.[3][4]

Troubleshooting Steps:

  • Control Stoichiometry: The formation of over-iodinated byproducts is a common side reaction.[3] To favor mono-iodination, use a molar excess of the starting material, 2-methyl-1H-imidazole, relative to the iodinating agent. A molar ratio of 2-methyl-1H-imidazole to iodine of 1:0.8 to 1:1 is a good starting point.

  • Optimize Reaction Temperature: The iodination of imidazoles is often exothermic. Maintaining a low and controlled temperature, typically between 0°C and room temperature, can help to minimize side reactions and prevent degradation of the desired product.[4]

  • Choice of Base and Solvent: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium.[5] The basicity of the solution can influence the reaction rate and selectivity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and byproducts. This will help determine the optimal reaction time and prevent prolonged reaction times that can lead to increased byproduct formation.

Q2: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I separate it from the desired this compound?

Separation of mono- and di-iodinated imidazoles can be achieved through recrystallization, exploiting the differences in their solubilities.[3][6]

Purification Strategy:

  • Initial Filtration: The crude product, often a mixture of mono- and di-iodinated compounds, can be collected by filtration after the reaction workup.

  • Recrystallization: A common technique involves dissolving the crude mixture in a hot solvent system, such as an ethanol/water mixture. The less soluble 4,5-diiodo-2-methyl-1H-imidazole will often precipitate out upon cooling and can be removed by filtration. The desired this compound can then be crystallized from the filtrate, potentially with the addition of a co-solvent like n-hexane to induce precipitation.[7]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for more challenging separations. A solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, can be used to effectively separate the components.[6]

Q3: My this compound product appears to be degrading over time, indicated by a color change. What are the stability issues and how should I store it?

Iodinated imidazoles are known to be sensitive to light, air, and elevated temperatures, which can lead to degradation.[8] The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodo-substituted imidazoles generally less stable.[9]

Stability and Storage Recommendations:

  • Light Protection: Store the compound in an amber-colored vial or a container protected from light to prevent photolytic degradation.

  • Inert Atmosphere: this compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Temperature Control: For long-term storage, it is recommended to keep the compound in a cool and dry place. Refrigeration (2-8 °C) is ideal.

  • Appearance: The pure compound is typically an off-white to light yellow solid.[1][2] A significant change in color to brown or the formation of a dark solid may indicate degradation.

Data Presentation

Table 1: Predicted Relative Stability of Halogenated 2-Methyl-1H-imidazoles

Stability ParameterPredicted Order of StabilityRationale
Thermal Stability 2-Methyl-1H-imidazole > 2-Methyl-4-chloro-1H-imidazole > 2-Methyl-4-bromo-1H-imidazole > This compound Based on the inverse relationship between the carbon-halogen bond strength (C-Cl > C-Br > C-I) and thermal lability. The weaker C-I bond is more susceptible to cleavage at elevated temperatures.[9]
Photostability 2-Methyl-1H-imidazole > 2-Methyl-4-chloro-1H-imidazole > 2-Methyl-4-bromo-1H-imidazole > This compound The absorption of UV-Vis light can lead to the homolytic cleavage of the carbon-halogen bond. The energy required for this process is lowest for the C-I bond, making the iodo-derivative the most photosensitive.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination

This protocol is a generalized procedure based on the iodination of imidazoles and should be optimized for specific laboratory conditions.

Materials:

  • 2-Methyl-1H-imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) (for pH adjustment)

  • Ethanol

  • n-Hexane

  • Ethyl Acetate (for extraction, if necessary)

Procedure:

  • Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 2-methyl-1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.0-1.2 eq).

  • Iodination: Slowly add a solution of iodine (0.8-1.0 eq) in water to the stirred imidazole solution. The iodine can be pre-dissolved with the aid of a minimal amount of sodium iodide if needed. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully adjust the pH of the mixture to 7-8 with dilute hydrochloric acid. The product may precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture, followed by a second recrystallization from an isopropanol/n-hexane solvent system if necessary to remove any remaining di-iodo byproduct.[7]

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_imidazole Dissolve 2-methyl-1H-imidazole in aq. NaOH at 0-5 °C reaction Slowly add Iodine solution to Imidazole solution at <10 °C. Stir at RT for 2-4h. prep_imidazole->reaction prep_iodine Prepare aqueous Iodine solution prep_iodine->reaction ph_adjust Adjust pH to 7-8 with dilute HCl reaction->ph_adjust filtration Filter crude product ph_adjust->filtration recrystallization Recrystallize from Ethanol/Water then Isopropanol/n-Hexane filtration->recrystallization final_product Pure this compound recrystallization->final_product TroubleshootingLogic Troubleshooting Low Yield in Iodination start Low Yield Observed check_byproducts Analyze crude product by TLC/NMR. Are di-iodinated byproducts present? start->check_byproducts adjust_stoichiometry Increase molar ratio of 2-methyl-1H-imidazole to Iodine check_byproducts->adjust_stoichiometry Yes check_temp Was the reaction temperature controlled? check_byproducts->check_temp No end Improved Yield adjust_stoichiometry->end improve_cooling Implement more efficient cooling (e.g., ice-salt bath) check_temp->improve_cooling No check_reaction_time Was the reaction time optimized? check_temp->check_reaction_time Yes improve_cooling->end monitor_kinetics Monitor reaction by TLC to determine completion check_reaction_time->monitor_kinetics No purification_loss Assess product loss during workup/purification check_reaction_time->purification_loss Yes monitor_kinetics->end optimize_recrystallization Optimize recrystallization solvent system purification_loss->optimize_recrystallization optimize_recrystallization->end DegradationPathway Potential Degradation Pathways for this compound start This compound light Light (UV-Vis) start->light heat Heat start->heat air Air (Oxygen) start->air deiodination De-iodination (loss of iodine) light->deiodination heat->deiodination polymerization Polymerization/ Discoloration heat->polymerization oxidation Ring Oxidation air->oxidation air->polymerization

References

Technical Support Center: Addressing Solubility Issues of 5-Iodo-2-Methyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-iodo-2-methyl-1H-imidazole in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, as a substituted imidazole, is expected to exhibit moderate polarity. Generally, imidazoles are soluble in polar organic solvents. However, the presence of the iodo-substituent can decrease solubility in some polar solvents like water and increase lipophilicity. Qualitative data suggests that iodo-substituted imidazoles may have reduced solubility in solvents like dimethyl sulfoxide (DMSO) and acetonitrile compared to their non-iodinated analogs. It is anticipated to have some solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Q2: My reaction is stalling, and I suspect the starting material is not fully dissolved. What are the first troubleshooting steps?

A2: Initially, confirm visually if the this compound has fully dissolved at the reaction concentration and temperature. If solid particles are visible, the reaction is likely limited by the dissolution rate. The primary troubleshooting steps involve modifying the solvent system or adjusting physical parameters to enhance solubility.

Q3: Can I simply add more solvent to dissolve the compound?

A3: While increasing the solvent volume can lead to dissolution, it will also decrease the concentration of your reactants. This can significantly slow down the reaction rate. It is often preferable to explore other solubility enhancement techniques before resorting to excessive dilution.

Q4: Are there any safety concerns when heating solvents to improve solubility?

A4: Absolutely. When heating any chemical reaction, it is crucial to be aware of the boiling point and flash point of the solvent being used. Always heat reactions in a well-ventilated fume hood and use appropriate heating equipment, such as a heating mantle with a stirrer, to ensure even and controlled heating. Avoid open flames, especially with flammable organic solvents.

Troubleshooting Guide

Issue 1: Poor Solubility in a Non-Polar Solvent

Symptoms:

  • Solid this compound is visible in the reaction mixture.

  • The reaction fails to initiate or proceeds very slowly.

  • Inconsistent reaction outcomes.

Possible Causes:

  • The polarity mismatch between the solute (moderately polar) and the solvent (non-polar) is too great.

Solutions:

Solution Description Advantages Considerations
Co-solvency Add a small amount of a polar aprotic co-solvent in which this compound is more soluble.Can significantly increase solubility without drastically changing the overall reaction medium.[1]The co-solvent must be compatible with the reaction conditions and not interfere with the desired chemical transformation.
Solvent Screening Systematically test a range of solvents with varying polarities to identify an optimal medium.Can lead to the discovery of a solvent that provides both good solubility and reaction performance.Can be time-consuming and require significant amounts of starting material.
Issue 2: Precipitation of Starting Material Upon Addition of a Reagent

Symptoms:

  • The starting material initially dissolves but then precipitates out of solution after another reagent is added.

Possible Causes:

  • The added reagent changes the overall polarity of the solvent mixture, reducing the solubility of this compound.

  • The added reagent reacts with the starting material to form a less soluble intermediate.

Solutions:

Solution Description Advantages Considerations
Change Order of Addition Alter the sequence in which reagents are added to the reaction mixture.Simple to implement and can sometimes prevent the formation of insoluble species.May not be effective if the underlying issue is a fundamental incompatibility.
Slow Addition Add the problematic reagent slowly and with vigorous stirring to maintain a more homogeneous solution.Can prevent localized high concentrations that may trigger precipitation.May not be practical for all reaction types.
Use of a More Robust Solvent System Employ a solvent or solvent mixture that can better accommodate all reaction components.Provides a more stable reaction environment.Requires preliminary solvent screening experiments.
Issue 3: General Difficulty in Finding a Suitable Solvent for a Reaction

Symptoms:

  • This compound shows poor solubility in a wide range of common, non-reactive solvents.

Solutions:

Solution Description Advantages Considerations
Heating Gently heating the reaction mixture can significantly increase the solubility of many organic compounds.[2][3][4][5]Often a very effective and straightforward method.The compound and other reagents must be stable at the elevated temperature. The solvent's boiling point must be considered.
pH Adjustment For reactions in protic media, adjusting the pH can alter the ionization state of the imidazole ring, potentially increasing solubility.[6][7][8]Can be a powerful technique for ionizable compounds.The reaction must be compatible with acidic or basic conditions.
Use of Surfactants A small amount of a suitable surfactant can aid in solubilizing the compound by forming micelles.[9][10]Effective at low concentrations.The surfactant must not interfere with the reaction chemistry.
Sonication The use of ultrasonic baths can aid in the dissolution of stubborn solids.Can be effective for initial dissolution.May not maintain solubility over the entire course of the reaction.

Qualitative Solubility Data Summary

Solvent Class Example Solvents Expected Solubility of this compound Rationale & Notes
Polar Aprotic DMF, DMSO, AcetonitrileLikely Soluble to Moderately SolubleThe polarity of these solvents should be suitable for dissolving the moderately polar imidazole derivative. Some reports suggest iodo-substitution can reduce solubility in DMSO and acetonitrile.
Chlorinated Dichloromethane (DCM), ChloroformLikely Soluble to Sparingly SolubleHalogenated solvents can often dissolve moderately polar compounds. Studies on other imidazoles show low solubility in some chloroalkanes.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to InsolubleThe lower polarity of ethers may not be sufficient to effectively solvate the imidazole.
Alcohols Methanol, EthanolLikely SolubleThe polar, protic nature of alcohols should facilitate the dissolution of the imidazole through hydrogen bonding.
Hydrocarbons Hexane, TolueneLikely InsolubleThe non-polar nature of hydrocarbon solvents is generally incompatible with the polarity of imidazoles.
Water Poorly SolubleThe hydrophobic iodine and methyl groups are expected to significantly reduce aqueous solubility.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent/Co-solvent

This protocol outlines a small-scale experiment to quickly assess the solubility of this compound in various solvents and co-solvent systems.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DMF, DMSO, acetonitrile, DCM, THF, methanol, toluene)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, consistent amount of this compound (e.g., 10 mg) into each labeled vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Vortex the mixture for 30 seconds.

  • Place the vial on a magnetic stir plate and stir vigorously for 5 minutes at room temperature.

  • Visually inspect the vial for any undissolved solid. Record your observations (e.g., completely dissolved, partially dissolved, insoluble).

  • If the compound is insoluble, you can test a co-solvent system by adding a small, measured volume (e.g., 0.1 mL) of a more polar solvent and repeating steps 3-5.

  • Repeat for all candidate solvents and co-solvent systems.

Protocol 2: Assessing the Effect of Temperature on Solubility

This protocol describes how to determine if heating can effectively dissolve this compound in a specific solvent.

Materials:

  • This compound

  • The solvent of interest

  • A reaction flask or vial equipped with a stir bar and a condenser

  • Heating mantle or oil bath with a temperature controller

  • Thermometer

Procedure:

  • Add a known amount of this compound and the solvent to the reaction flask to achieve the desired reaction concentration.

  • Begin stirring the mixture at room temperature and observe the initial solubility.

  • Gradually increase the temperature of the heating mantle or oil bath in increments of 10 °C.

  • Allow the mixture to stir for at least 5 minutes at each temperature increment.

  • Record the temperature at which the compound completely dissolves.

  • Monitor the stability of the compound at the elevated temperature (e.g., by taking small aliquots for TLC or LC-MS analysis) to ensure no degradation is occurring.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow start Reaction Stalls: Suspected Solubility Issue visual_check Visually Inspect for Undissolved Solids start->visual_check solids_present Solids Present visual_check->solids_present no_solids No Solids Visible (Consider other reaction issues) solids_present->no_solids No increase_temp Increase Temperature solids_present->increase_temp Yes dissolved Completely Dissolved? increase_temp->dissolved change_solvent Change Solvent/ Add Co-solvent sonicate Apply Sonication change_solvent->sonicate reassess Re-evaluate Strategy sonicate->reassess dissolved->change_solvent No proceed Proceed with Reaction dissolved->proceed Yes reassess->increase_temp

Caption: A workflow for troubleshooting solubility issues.

logical_relationships Factors Influencing Solubility solubility Solubility of this compound solvent_polarity Solvent Polarity solubility->solvent_polarity Strongly Dependent temperature Temperature solubility->temperature Generally Increases With ph pH of Medium (for protic solvents) solubility->ph Can Influence Ionization co_solvents Presence of Co-solvents solubility->co_solvents Can Significantly Alter concentration Concentration solubility->concentration Defines Limit

Caption: Key factors that influence the solubility.

References

optimization of reaction time and temperature for 5-iodo-2-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodo-2-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge is controlling the regioselectivity of the iodination reaction. The 2-methyl-1H-imidazole ring has two carbon atoms (C4 and C5) susceptible to electrophilic substitution. The electron-rich nature of the imidazole ring can lead to the formation of di-iodinated byproducts.[1] Achieving selective mono-iodination at the C5 position requires careful control of reaction conditions and reagents.

Q2: Which position on the 2-methyl-1H-imidazole ring is most reactive towards iodination?

For the parent imidazole, the reactivity towards electrophilic substitution generally follows the order C5 > C4 > C2.[1] The methyl group at the C2 position in 2-methyl-1H-imidazole is an electron-donating group, which can influence the reactivity of the C4 and C5 positions. Careful optimization is needed to favor iodination at the desired C5 position.

Q3: What are the common iodinating agents for this synthesis?

Common iodinating agents for imidazoles include:

  • Molecular Iodine (I₂): Often used with a base, but can lead to a mixture of products if not carefully controlled.[1]

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[1]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent, though its cost can be a factor for large-scale syntheses.[1]

Q4: How do reaction temperature and time affect the synthesis?

Reaction temperature and time are critical parameters for controlling the rate of reaction and minimizing byproduct formation.

  • Temperature: Lower temperatures (e.g., 0 °C) are often employed during the addition of the iodinating agent to control the reaction's exothermicity and prevent over-iodination.[2] Increasing the temperature can increase the reaction rate but may also decrease selectivity.[1]

  • Reaction Time: The reaction time needs to be optimized to ensure the complete consumption of the starting material while minimizing the formation of di-iodinated and other byproducts. Reaction times can range from a few hours to overnight, depending on the specific conditions.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Use fresh, high-purity 2-methyl-1H-imidazole, iodine, and other reagents. 2. Maintain the recommended reaction temperature (e.g., 0 °C during the addition of the iodinating agent).[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products (e.g., 4,5-diiodo-2-methyl-1H-imidazole) 1. Over-iodination due to excess iodinating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Carefully control the stoichiometry of the iodinating agent. A molar ratio of iodine to 2-methyl-1H-imidazole of around 1:1 to 1:1.2 is a good starting point. 2. Perform the iodination at a controlled low temperature (e.g., 0 °C).[2] 3. Optimize the reaction time by monitoring with TLC.
Difficulty in Product Isolation and Purification 1. Incomplete precipitation of the product. 2. Product is too soluble in the crystallization solvent. 3. Presence of hard-to-remove impurities.1. Adjust the pH of the reaction mixture to 7-8 after the reaction to facilitate precipitation.[2] 2. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Reaction is Very Slow or Stalls 1. Low reaction temperature. 2. Deactivated starting material.1. Carefully and gradually increase the reaction temperature while monitoring for byproduct formation.[1] 2. Ensure the quality of the starting 2-methyl-1H-imidazole.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound, adapted from procedures for similar iodinated imidazoles. Optimization of time and temperature may be required.

Protocol 1: Direct Iodination using Iodine and Sodium Hydroxide

This protocol is adapted from the synthesis of 4-iodo-1H-imidazole.

Parameter Value
Reactants 2-methyl-1H-imidazole, Iodine (I₂), Sodium Hydroxide (NaOH)
Solvent Water
Temperature 0 °C to Room Temperature
Reaction Time ~6 hours

Procedure:

  • Preparation of 2-methyl-1H-imidazole solution: Dissolve sodium hydroxide (1.0 eq) in water and cool the solution to room temperature. Add 2-methyl-1H-imidazole (1.0 eq) and stir until fully dissolved.

  • Preparation of Iodine solution: In a separate flask, dissolve iodine (0.9-1.0 eq) in an aqueous solution of sodium iodide (to aid dissolution).

  • Reaction: Cool the 2-methyl-1H-imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 6 hours.[2]

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the product. Collect the solid by suction filtration.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Optimization of Reaction Time and Temperature:

Parameter Condition A (Higher Selectivity) Condition B (Faster Reaction)
Temperature 0 °C during addition, then room temp.Room temperature throughout
Reaction Time 6-12 hours2-4 hours
Expected Outcome Higher yield of the desired 5-iodo isomer, less di-iodinated byproduct.Faster conversion, but potentially more byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_imidazole Prepare 2-methyl-1H-imidazole solution with NaOH in H₂O reaction Reaction at 0°C to RT (Optimization of Time & Temp) prep_imidazole->reaction prep_iodine Prepare Iodine solution (I₂ in NaI/H₂O) prep_iodine->reaction workup Work-up: Adjust pH to 7-8 reaction->workup isolation Isolation: Suction Filtration workup->isolation purification Purification: Recrystallization (Ethanol/Water) isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_temp Verify Reaction Temperature (e.g., 0°C during addition) start->check_temp check_time Monitor Reaction with TLC (Optimize Time) start->check_time outcome Improved Yield check_reagents->outcome If reagents were old check_temp->outcome If temperature was incorrect adjust_temp Increase Temperature Cautiously check_time->adjust_temp If reaction stalled adjust_temp->outcome If successful

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 5-Iodo- vs. 5-Bromo-2-Methyl-1H-Imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated imidazoles are pivotal intermediates in the construction of a vast array of bioactive molecules. This guide presents an objective comparison of the reactivity of 5-iodo-2-methyl-1H-imidazole and 5-bromo-2-methyl-1H-imidazole in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The insights provided are supported by established chemical principles and extrapolated from experimental data on analogous haloheterocycles.

The fundamental difference in reactivity between 5-iodo- and 5-bromo-2-methyl-1H-imidazole lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining oxidative addition step in the catalytic cycles of most palladium-catalyzed cross-coupling reactions, with the iodo-substituted imidazole generally exhibiting superior reactivity.

Quantitative Reactivity Comparison

While a direct side-by-side experimental comparison under identical conditions for 5-iodo- and 5-bromo-2-methyl-1H-imidazole is not extensively documented in a single study, the following tables summarize the expected performance based on well-established reactivity trends for haloaromatics and haloheterocycles in palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Performance Expectations

FeatureThis compound5-Bromo-2-methyl-1H-imidazoleRationale
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 60-90 °C)Moderate to high heat (e.g., 80-120 °C)The higher intrinsic reactivity of the iodo-substrate allows for coupling to occur at lower temperatures.
Typical Reaction Time Shorter (e.g., 2-12 hours)Longer (e.g., 8-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.
Typical Yields Generally highModerate to highWhile highly dependent on the specific coupling partners and reaction conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[1]
Potential Side Reactions Potential for homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher reaction temperatures.The specific side reactions will be influenced by the choice of catalyst system and the reaction conditions employed.

Table 2: Sonogashira Coupling Performance Expectations

FeatureThis compound5-Bromo-2-methyl-1H-imidazoleRationale
Relative Reactivity HighModerate to LowThe reactivity order in Sonogashira coupling is generally I > Br >> Cl.[2]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 25-70 °C)Moderate to high heat (e.g., 60-100 °C)The iodo-imidazole will couple more readily under milder conditions.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 4-18 hours)Faster reaction kinetics are observed for the C-I bond activation.
Typical Yields Generally highModerateHigher yields are typically achieved with the more reactive iodo-substrate.
Catalyst Loading Lower catalyst loading may be sufficient.Higher catalyst loading may be required.The facile oxidative addition for the iodo-compound can tolerate lower catalyst concentrations.

Table 3: Buchwald-Hartwig Amination Performance Expectations

FeatureThis compound5-Bromo-2-methyl-1H-imidazoleRationale
Relative Reactivity Generally high, but can be complexHighWhile the C-I bond is weaker, iodide can sometimes form bridging dimers with palladium, which can inhibit the catalytic cycle. However, with appropriate ligands, high reactivity is achieved.[3][4]
Typical Reaction Temperature Moderate heat (e.g., 80-110 °C)Moderate to high heat (e.g., 90-120 °C)Bromo-substrates often require slightly higher temperatures to achieve comparable reaction rates.
Typical Reaction Time Moderate (e.g., 4-16 hours)Moderate to long (e.g., 12-24 hours)Reaction times are highly dependent on the amine coupling partner and the ligand used.
Typical Yields Good to excellentGood to excellentBoth substrates are generally effective in Buchwald-Hartwig aminations, with the appropriate choice of catalyst system.
Ligand Selection Bidentate phosphine ligands are effective in preventing the formation of inactive palladium-iodide dimers.[3]Bulky, electron-rich monophosphine ligands are commonly used and are very effective.The choice of ligand is critical for achieving high yields and can mitigate some of the complexities with iodo-substrates.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted for haloimidazoles based on established literature procedures. These protocols can serve as a starting point for the comparison of 5-iodo- and 5-bromo-2-methyl-1H-imidazole.

Suzuki-Miyaura Coupling Protocol

This protocol is designed to compare the reactivity of the two haloimidazoles under identical conditions.

Materials:

  • 5-halo-2-methyl-1H-imidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add the 5-halo-2-methyl-1H-imidazole, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the Schlenk tube.

  • Add the 1,4-dioxane and water to the tube.

  • Seal the tube with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for the desired amount of time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with this compound is expected to proceed faster and give a higher yield compared to 5-bromo-2-methyl-1H-imidazole under these conditions.

Sonogashira Coupling Protocol

Materials:

  • 5-halo-2-methyl-1H-imidazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-halo-2-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.[5]

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • 5-halo-2-methyl-1H-imidazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 5-halo-2-methyl-1H-imidazole and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the generalized workflow for a palladium-catalyzed cross-coupling reaction and the underlying logic for the reactivity differences between the iodo- and bromo-substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Haloimidazole - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Solvent B->C D Degas Mixture (e.g., Ar sparging) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

reactivity_logic start Choice of Haloimidazole iodo This compound start->iodo bromo 5-Bromo-2-methyl-1H-imidazole start->bromo bond_strength_iodo Weaker C-I Bond iodo->bond_strength_iodo bond_strength_bromo Stronger C-Br Bond bromo->bond_strength_bromo ox_add_iodo Faster Oxidative Addition bond_strength_iodo->ox_add_iodo ox_add_bromo Slower Oxidative Addition bond_strength_bromo->ox_add_bromo conditions_iodo Milder Reaction Conditions (Lower Temp, Shorter Time) ox_add_iodo->conditions_iodo conditions_bromo Harsher Reaction Conditions (Higher Temp, Longer Time) ox_add_bromo->conditions_bromo yield_iodo Generally Higher Yields conditions_iodo->yield_iodo yield_bromo Generally Moderate to High Yields conditions_bromo->yield_bromo

Logical relationship between carbon-halogen bond strength and reaction outcomes.

Conclusion

References

The Imidazole Scaffold: A Privileged Structure for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from cancer to inflammatory conditions. Within this landscape, the imidazole ring has emerged as a "privileged scaffold"—a core molecular structure that is capable of binding to multiple biological targets with high affinity. This guide provides a comparative analysis of the imidazole scaffold, with a conceptual focus on derivatives like 5-iodo-2-methyl-1H-imidazole, for researchers and drug development professionals. We will explore its performance against various kinase targets, compare it with alternative scaffolds using experimental data, and provide detailed methodologies for key validation experiments.

Kinase Inhibition Profile: Imidazole Derivatives vs. Alternatives

The versatility of the imidazole scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase families, most notably the Mitogen-Activated Protein Kinases (MAPK) such as p38α and JNK, as well as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases.[1][2][3][4][5][6]

For comparative purposes, the table below summarizes the inhibitory activity (IC50) of several imidazole-based compounds against their primary kinase targets, alongside well-established inhibitors that utilize different core scaffolds.

Compound/ScaffoldPrimary Kinase TargetIC50 (nM)Scaffold TypeReference
Compound AA6 p38α MAP Kinase403.57Imidazole[7][8]
SB203580 (Adezmapimod) p38α MAP Kinase222.44Pyridinyl Imidazole[7][8]
Compound 11e ALK51.0Imidazole[9]
Gefitinib EGFR48.52Quinazoline[10]
New Imidazole-Quinoline Hybrid (18) EGFR33.65Imidazole[10]
BI 2536 PLK10.83Dihydropteridinone[11]
SP600125 JNK1/2/340 / 40 / 90Anthrapyrazolone[12]
Indazole-based Inhibitor (29) JNK35.0Indazole[13]

This table presents a selection of data from various sources for comparative illustration. Direct comparison of absolute IC50 values should be made with caution as experimental conditions can vary between studies.

The data indicates that imidazole-based inhibitors can achieve high potency, often comparable or superior to other established inhibitor classes. For instance, the imidazole-quinoline hybrid 18 shows better efficacy against EGFR than Gefitinib, a widely used quinazoline-based inhibitor.[10] Similarly, compound 11e demonstrates nanomolar potency against ALK5.[9] The key advantage of the imidazole core lies in its synthetic tractability and its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][6]

Key Signaling Pathway: p38 MAP Kinase

Imidazole derivatives are renowned as competitive inhibitors at the ATP binding site of p38 MAP kinase.[2] This kinase is a central mediator of the inflammatory response, making it a prime target for diseases like rheumatoid arthritis.[1][2] The diagram below illustrates the p38 MAPK signaling cascade.

p38_pathway cluster_extracellular cluster_receptors cluster_mapkkk cluster_mapkk cluster_mapk cluster_inhibitor cluster_downstream Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptors Cytokines->Receptor Stress Cellular Stress (UV, Osmotic Shock) Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Kinases Other Kinases (e.g., MK2) p38->Kinases Inhibitor Imidazole Scaffold Inhibitor Inhibitor->p38 Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Kinases->Inflammation

p38 MAPK signaling pathway inhibited by an imidazole scaffold-based drug.

Experimental Validation Workflow

The validation of a new kinase inhibitor scaffold, such as a novel this compound derivative, follows a structured, multi-stage process. This workflow progresses from initial computational and biochemical screening to cellular and in vivo testing to confirm efficacy and safety.

validation_workflow cluster_discovery Phase 1: Discovery & Initial Screening cluster_validation Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular & Preclinical A Scaffold Design & In Silico Docking B Chemical Synthesis of Imidazole Derivatives A->B C Biochemical Kinase Assay (Primary Screen) B->C D IC50 Determination (Dose-Response) C->D Identify Hits E Kinase Selectivity Profiling (Kinome Scan) D->E F Mechanism of Action Study (e.g., ATP Competition) E->F G Cell-Based Assays (Target Engagement, Viability) F->G Confirm Potency & Selectivity H ADME/Tox Profiling G->H I In Vivo Efficacy Studies (Animal Models) H->I

General experimental workflow for validating a kinase inhibitor scaffold.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. Below are detailed methodologies for key experiments cited in the validation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (p38α Example)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Objective: To quantify the potency of an imidazole-based compound in inhibiting p38α kinase activity.

  • Materials:

    • Recombinant human p38α enzyme.

    • Biotinylated peptide substrate (e.g., Biotin-MEF2A).

    • ATP (Adenosine Triphosphate).

    • Test compound (e.g., Compound AA6) dissolved in DMSO.[7][8]

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., LanthaScreen™ Tb-anti-pMEF2A antibody or similar TR-FRET system).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the p38α enzyme and the biotinylated peptide substrate to each well.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the kinase.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.

  • Objective: To determine the cytotoxic effect of an imidazole-based compound on a cancer cell line (e.g., HCT-116).[14]

  • Materials:

    • HCT-116 human colon cancer cells.

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol or DMSO).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

    • Treat the cells with various concentrations of the test compound. Include a DMSO-only control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting viability against the log of compound concentration.

Conclusion

The imidazole scaffold is a robust and highly adaptable platform for the development of potent and selective kinase inhibitors.[4][6] Its derivatives have demonstrated significant activity against a range of clinically relevant kinases, often outperforming compounds based on different core structures. The synthetic accessibility of the imidazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. While direct experimental data on this compound is not broadly published, the wealth of research on analogous structures strongly supports its potential as a valuable starting point for the design of novel kinase inhibitors. The experimental workflows and protocols provided herein offer a clear framework for the systematic validation of such new chemical entities.

References

Unambiguous Structural Confirmation of 5-iodo-2-methyl-1H-imidazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation of 5-iodo-2-methyl-1H-imidazole derivatives, alongside alternative spectroscopic methods.

While X-ray crystallography offers definitive and high-resolution structural data, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable complementary information, particularly for analyzing molecules in solution. This guide presents a detailed overview of these methods, including experimental protocols and a comparison of the type of data each technique yields.

Due to the limited availability of public crystallographic data for this compound, this guide utilizes data from the closely related compound, 4,5-diiodo-1H-imidazole, to illustrate the principles and data output of X-ray crystallography. Spectroscopic data presented are based on typical values for substituted imidazole derivatives.

Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques

The choice of analytical method for structural confirmation depends on the specific requirements of the study, including the desired level of detail, the physical state of the sample, and the available instrumentation.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bondsMass-to-charge ratio of ionized molecules
Sample Type Single crystalSolutionSolid, liquid, or gasSolid, liquid, or gas
Information Yielded Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, dynamic processesPresence of functional groupsMolecular weight and elemental composition, fragmentation pattern
Key Advantage Unambiguous determination of absolute structureNon-destructive, provides information about the molecule in solutionRapid and simple for functional group identificationHigh sensitivity and determination of molecular formula
Limitation Requires a suitable single crystal, which can be challenging to growLower resolution than crystallography, complex spectra for large moleculesIndirect structural informationDoes not provide 3D structural information

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can calculate the electron density map and, from that, the exact position of each atom.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-ray data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

Crystallographic Data for 4,5-diiodo-1H-imidazole (Analogue)[1]

The following table presents the crystallographic data for 4,5-diiodo-1H-imidazole, a structurally similar compound. This data provides an example of the detailed information obtained from an X-ray crystallography experiment.

Parameter4,5-diiodo-1H-imidazole
Chemical FormulaC₃H₂I₂N₂
Crystal SystemTetragonal
Space GroupP 41 21 2
a (Å)6.8867
b (Å)6.8867
c (Å)28.275
α (°)90
β (°)90
γ (°)90
Volume (ų)1340.5
Z8

Data obtained from the Crystallography Open Database (COD ID: 4512829).

Alternative Spectroscopic Methods

While not providing a complete 3D structure, spectroscopic methods are essential for routine characterization and for studying molecules in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are the most common types used for organic compounds.

NucleusPredicted Chemical Shift (δ, ppm)
¹H (imidazole ring CH)7.0 - 8.0
¹H (methyl CH₃)2.2 - 2.6
¹³C (imidazole ring C-I)90 - 110
¹³C (imidazole ring C-N)120 - 140
¹³C (imidazole ring C=N)145 - 160
¹³C (methyl)10 - 20

Note: Predicted values are based on typical ranges for substituted imidazoles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (imidazole)3100 - 3400 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N stretch (imidazole ring)1580 - 1650
C-N stretch1250 - 1350
C-I stretch500 - 600

Note: Predicted values are based on typical ranges for substituted imidazoles.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for structural confirmation using X-ray crystallography and a comparative overview of the different analytical approaches.

cluster_0 X-ray Crystallography Workflow synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation (CIF file) structure_solution->validation

Experimental Workflow for X-ray Crystallography.

cluster_1 Structural Confirmation Pathways start Synthesized Compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure 3D Structure xray->structure connectivity Connectivity & Chemical Environment nmr->connectivity functional_groups Functional Groups ir->functional_groups molecular_weight Molecular Weight ms->molecular_weight

Comparison of Structural Analysis Techniques.

Navigating the Structure-Activity Landscape of Imidazole Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A significant area of research has focused on their potential as kinase inhibitors, which are crucial regulators of cellular processes.[5][6]

Imidazole Analogs as p38 MAP Kinase Inhibitors: A Comparative Analysis

p38 MAP kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs.[5][7] Several classes of imidazole-based compounds have been explored as p38 MAP kinase inhibitors.[6][8] A notable example is the N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide series of derivatives.[5]

Table 1: In Vitro p38 MAP Kinase Inhibitory Activity of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] Amide Analogs [5]

Compound IDStructureIC50 (nM)
AA2 N-(1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide610.34 ± 7.21
AA3 N-(1-(isobutylamino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide525.11 ± 5.98
AA4 N-(1-((3,4-dimethylphenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide498.87 ± 4.54
AA5 N-(1-((4-methoxyphenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide450.23 ± 5.12
AA6 N-(1-((3,5-dimethylphenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide403.57 ± 6.35
Adezmapimod (SB203580) Standard p38 Inhibitor222.44 ± 5.98

Data presented as mean ± SD.

The structure-activity relationship for this series suggests that the nature of the substituent on the amide nitrogen plays a crucial role in the inhibitory potency. Analogs with dimethylphenyl substituents (AA4 and AA6) generally exhibit lower IC50 values, indicating higher potency.[5]

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay [5]

The inhibitory activity of the imidazole analogs against p38 MAP kinase is typically evaluated using an in vitro kinase assay. The following is a generalized protocol based on published methods:

  • Enzyme and Substrate Preparation : Recombinant human p38α MAP kinase and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in a kinase assay buffer.

  • Compound Incubation : The test compounds (imidazole analogs) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the p38α enzyme for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

  • Initiation of Kinase Reaction : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes).

  • Detection of Phosphorylation : The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay : Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay : Using a system where the amount of ATP remaining after the reaction is proportional to a luminescent signal.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and a typical workflow for evaluating imidazole-based inhibitors.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., Transcription Factors, Kinases) p38->substrates phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) substrates->cellular_response inhibitor Imidazole Analog (Inhibitor) inhibitor->p38 inhibits experimental_workflow synthesis Synthesis of Imidazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro_assay In Vitro p38 Kinase Inhibition Assay characterization->invitro_assay ic50 Determination of IC50 Values invitro_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Iodo-Substituted vs. Non-Iodinated Imidazoles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on bioactive molecules is paramount. The introduction of a halogen, such as iodine, to a pharmacophore like imidazole can significantly alter its biological profile. This guide provides a comparative analysis of iodo-substituted and non-iodinated imidazoles, drawing upon available experimental data to elucidate the impact of iodination on their anticancer, antimicrobial, and enzyme-inhibiting properties.

The imidazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Chemical modification of this ring, particularly through halogenation, is a well-established strategy to modulate the physicochemical properties and biological activity of the resulting compounds.[1] Among the halogens, iodine possesses a unique combination of size, lipophilicity, and the ability to form strong halogen bonds, which can lead to enhanced interactions with biological targets.[1] While direct comparative studies on parent iodo-imidazoles versus their non-iodinated counterparts are limited, research on their derivatives consistently points towards the significant influence of iodine substitution.

Comparative Analysis of Biological Activity

The introduction of an iodine atom to the imidazole scaffold can profoundly impact a molecule's interaction with biological systems. This is often attributed to a combination of factors including altered lipophilicity, which can affect cell membrane permeability, and the ability of iodine to act as a halogen bond donor, influencing binding affinity to proteins and enzymes.

Anticancer Activity

Numerous studies have explored imidazole derivatives as potential anticancer agents, often targeting signaling pathways crucial for cancer cell proliferation and survival.[1] The incorporation of iodine has been investigated as a means to enhance cytotoxic activity.

One notable study on benzo[d]imidazole-quinoline derivatives demonstrated that an iodinated compound exhibited superior inhibitory potency against Platelet-Derived Growth Factor Receptor β (PDGFRβ), a key target in some cancers, compared to its non-iodinated analog. This suggests that the iodine substitution contributes favorably to the interaction with the receptor's tyrosine kinase domain.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivativesMDA-MB-435 (Breast)Not specified (Significant inhibition at 20 µg/mL)5-FluorouracilNot specified (54.33% inhibition at 10 µg/mL)
Iodinated Benzo[d]imidazole-quinoline derivativePDGFRβ expressing cellsSuperior potencyNon-iodinated analogLess potent

Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions may vary. The lack of direct comparative IC50 values highlights a gap in the current research landscape.

Antimicrobial Activity

Imidazole-based compounds have long been a cornerstone of antimicrobial therapy, particularly as antifungal agents. Halogenation is a known strategy to broaden the antimicrobial spectrum and increase potency.[1] The unique electronic and steric properties of iodine can enhance the interaction of imidazole derivatives with microbial targets.

Direct comparative Minimum Inhibitory Concentration (MIC) values for parent halo-imidazoles are scarce.[1] However, the available data on various derivatives suggests that halogenation can be a viable strategy for enhancing antimicrobial efficacy.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Iodo-substituted imidazole derivativesStaphylococcus aureusVariesCiprofloxacinVaries
Candida albicansVariesFluconazoleVaries

Note: The table reflects the general finding that iodo-substituted imidazoles are being investigated for their antimicrobial properties. Specific MIC values for direct iodo vs. non-iodo comparisons are not consistently reported in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the biological activity of imidazole derivatives.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This method is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., MDA-MB-435) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Stock solutions of the test imidazoles (iodo-substituted and non-iodinated) are prepared in a suitable solvent like DMSO and then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Compounds: Stock solutions of the test imidazoles are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.[1]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).[1]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity or visible growth of the microorganism.[1]

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by imidazole derivatives and the general workflows for the experimental protocols.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation IodoImidazole Iodo-Imidazole Derivative IodoImidazole->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by an iodo-imidazole derivative.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Test Compound Solutions B1 Treat Cells with Compounds A1->B1 A2 Culture & Seed Cancer Cells A2->B1 B2 Incubate for 48-72 hours B1->B2 B3 Add MTT Reagent B2->B3 C1 Solubilize Formazan B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate IC50 C2->C3 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Serial Dilutions of Compounds B1 Inoculate Plates A1->B1 A2 Prepare Standardized Microbial Inoculum A2->B1 B2 Incubate at Appropriate Temperature B1->B2 C1 Visually Inspect for Growth (Turbidity) B2->C1 C2 Determine MIC C1->C2

References

validation of analytical methods for quantifying 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-iodo-2-methyl-1H-imidazole, a crucial intermediate in many pharmaceutical syntheses, is paramount for ensuring product quality, purity, and consistency. This guide provides a comparative overview of suitable analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established methods for structurally similar imidazole derivatives and provides a robust framework for method development and validation.

Comparison of Analytical Methods

The selection of an optimal analytical method for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. While specific validated data for this compound is not extensively published, performance data from analogous imidazole derivatives provides valuable insights. The following table summarizes the typical performance of HPLC-UV, GC-MS, and LC-MS/MS methods for related compounds.

Analytical MethodTypical AnalytesLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)Source
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[1]
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 1.22%[1]
GC-MS Imidazole, 4-Methylimidazole, and other derivativesNot Specified0.0553–0.8914 µg/mL0.2370–1.9373 µg/mL58.84% - 160.99%Not Specified[2]
LC-MS/MS 10 Imidazoles in atmospheric particlesNot Specified (Quadratic Regression)1-25 nM1-50 nMNot Specified< 2% (Intraday), < 3% (Interday)[3][4]
LC-MS/MS 21 Benzimidazoles and Nitroimidazoles in environmental samplesNot Specified (R² > 0.995)< 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil)Not Specified60–120%< 15%[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely employed technique for the analysis of non-volatile and thermally labile compounds such as iodo-imidazoles.[5] This method is based on reversed-phase chromatography, which separates compounds based on their polarity.

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is generally suitable.[5]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.[5]

  • Sample Solution Preparation: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.[5]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm (A preliminary UV scan of the analyte is recommended to determine the optimal wavelength).[5]

  • Injection Volume: 10 µL.[5]

  • Elution: A gradient elution is often employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the analyte.

4. System Suitability: Before analyzing samples, inject the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should ideally be less than 2%.[5]

5. Quantification: The concentration of this compound in the sample can be determined by comparing its peak area to that of the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For some polar imidazole derivatives, a derivatization step may be necessary to improve volatility and chromatographic performance.[2][6]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • High-purity helium as the carrier gas.

  • Derivatizing agent (e.g., isobutyl chloroformate), if required.[2]

  • Anhydrous sodium sulfate, organic solvents (e.g., ethyl acetate, acetonitrile).

  • This compound reference standard.

2. Sample Preparation and Derivatization (if necessary):

  • Extraction: The analyte is typically extracted from the sample matrix using a suitable organic solvent. The pH of the aqueous phase may need to be adjusted to optimize extraction efficiency.[2]

  • Derivatization: To a dried extract, add acetonitrile, pyridine, anhydrous ethanol, and the derivatizing agent (e.g., isobutyl chloroformate). The reaction mixture is then heated to ensure complete derivatization.[2]

  • Clean-up: The derivatized sample is then extracted with a non-polar solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate before injection into the GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.[2]

  • Oven Temperature Program: An initial temperature of 70 °C held for 1 minute, then ramped to 280 °C.[2]

  • Carrier Gas Flow: Constant flow mode, typically around 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.

4. Quantification: Quantification is achieved by creating a calibration curve using standard solutions of the derivatized analyte and measuring the peak areas of the target ions in the samples.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the general workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Filtration (if needed) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: General workflow for the quantification of this compound using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Extraction from Matrix B Derivatization (if required) A->B C Clean-up B->C D Injection into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Ion Chromatogram Extraction F->G H Peak Integration & Quantification G->H

Caption: General workflow for the quantification of this compound using GC-MS.

Logical Relationship for Method Selection

The choice between these analytical techniques involves a trade-off between various factors. The following diagram illustrates the logical considerations for selecting the most appropriate method.

Method_Selection start Start: Need to quantify This compound q1 Is the analyte thermally stable and sufficiently volatile? start->q1 q2 Is high sensitivity (sub-µg/mL) a critical requirement? q1->q2 No gcms GC-MS is a strong candidate. q1->gcms Yes hplc HPLC-UV is a suitable starting point. q2->hplc No lcms Consider LC-MS/MS for optimal performance. q2->lcms Yes q3 Is derivatization acceptable? q3->q2 No, explore alternatives q3->gcms Yes gcms->q3

Caption: Decision tree for selecting an analytical method for this compound.

References

comparing the efficacy of different protecting groups for the imidazole nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a crucial heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, characterized by the presence of two nitrogen atoms—one pyrrole-like and one pyridine-like—make it a versatile component in medicinal chemistry and drug design. However, the nucleophilicity of the imidazole nitrogen often necessitates the use of protecting groups during multi-step organic syntheses to prevent unwanted side reactions. The selection of an appropriate protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

This guide provides an objective comparison of the efficacy of four commonly employed protecting groups for the imidazole nitrogen: Trityl (Trt), tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The performance of these groups is evaluated based on experimental data for their introduction, stability, and cleavage, providing a valuable resource for optimizing synthetic strategies.

Performance Comparison of Imidazole Protecting Groups

The choice of a protecting group is a strategic decision in synthesis design, balancing the need for robust protection with the requirement for mild and selective deprotection. The following tables summarize quantitative data for the protection and deprotection of the imidazole nitrogen with Trt, Boc, Ts, and SEM groups, offering a direct comparison of their efficiency.

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Citation
Trityl (Trt) Trityl chloride, TriethylamineDMFRoom Temp.12-24~95%[1]
Boc (Boc)₂O, TriethylamineAcetonitrileRoom Temp.2-490-98%
Tosyl (Ts) p-Toluenesulfonyl chloride, K₂CO₃DMFRoom Temp.3Not specified[2]
SEM SEM-Cl, NaHDMF0 to Room Temp.2~85%

Table 1: Comparison of Introduction of Common Imidazole Protecting Groups. This table presents a comparative summary of the reaction conditions and reported yields for the protection of the imidazole nitrogen with Trityl (Trt), tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups.

Protecting GroupReagentsSolventTemperature (°C)TimeYield (%)Citation
Trityl (Trt) 5% TFACH₂Cl₂Room Temp.1-2>90%[1]
Boc NaBH₄EthanolRoom Temp.0.5-275-98%[1][3]
Tosyl (Ts) Acetic anhydride, PyridineNot specifiedNot specifiedNot specifiedNot specified
SEM Trifluoroacetic acidCH₂Cl₂Room Temp.SlowQuantitative

Table 2: Comparison of Cleavage of Common Imidazole Protecting Groups. This table provides a comparative overview of the reagents, conditions, and yields for the removal of the Trityl (Trt), tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups from the imidazole nitrogen.

Stability Profile

The stability of a protecting group under various reaction conditions is a critical factor in its selection. An ideal protecting group should remain intact during subsequent synthetic transformations and be selectively removable without affecting other functional groups.

Protecting GroupAcidic ConditionsBasic ConditionsNucleophilic ConditionsReductive ConditionsOxidative Conditions
Trityl (Trt) LabileStableStableStableStable
Boc LabileStable to mild base, labile to strong baseStableStableStable
Tosyl (Ts) StableLabile to strong baseLabileStableStable
SEM Labile (TFA)StableStableStableStable

Table 3: General Stability of Imidazole Protecting Groups. This table outlines the general stability of the Trityl (Trt), tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups under common reaction conditions, highlighting their orthogonality.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. This section provides step-by-step protocols for the introduction and removal of the discussed protecting groups for the imidazole nitrogen.

Trityl (Trt) Protection and Deprotection

Protection of Imidazole with Trityl Chloride

  • Materials: Imidazole, Trityl chloride (TrCl), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of trityl chloride (1.05 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield N-tritylimidazole.[1]

Deprotection of N-Tritylimidazole

  • Materials: N-tritylimidazole, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve N-tritylimidazole in dichloromethane.

    • Add a solution of 5% TFA in dichloromethane dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the deprotected imidazole. The triphenylmethanol byproduct can be removed by column chromatography.[1]

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protection of Imidazole with (Boc)₂O

  • Materials: Imidazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Acetonitrile.

  • Procedure:

    • To a solution of imidazole (1.0 eq) in acetonitrile, add triethylamine (1.2 eq).

    • Add a solution of (Boc)₂O (1.1 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-imidazole.

Deprotection of N-Boc-imidazole

  • Materials: N-Boc-imidazole, Sodium borohydride (NaBH₄), Ethanol.

  • Procedure:

    • Dissolve N-Boc-imidazole in ethanol at room temperature.

    • Add sodium borohydride (1.5-3.0 eq) portion-wise to the solution.

    • Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by the dropwise addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected imidazole.[1][3]

Tosyl (Ts) Protection and Deprotection

Protection of Imidazole with p-Toluenesulfonyl Chloride

  • Materials: Imidazole, p-Toluenesulfonyl chloride (TsCl), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add imidazole (1.0 eq).

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF dropwise at room temperature.

    • Stir the reaction mixture for 3 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-tosylimidazole.[2]

Deprotection of N-Tosylimidazole

  • Materials: N-Tosylimidazole, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve N-tosylimidazole in a mixture of acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction at room temperature or with gentle heating until deprotection is complete as monitored by TLC.

    • Remove the excess acetic anhydride and pyridine under reduced pressure.

    • Purify the residue by column chromatography to isolate the deprotected imidazole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection and Deprotection

Protection of Imidazole with SEM-Cl

  • Materials: Imidazole, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-SEM-imidazole.

Deprotection of N-SEM-imidazole

  • Materials: N-SEM-imidazole, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve N-SEM-imidazole in dichloromethane.

    • Add trifluoroacetic acid dropwise to the solution at room temperature.

    • Monitor the reaction by TLC. The reaction can be slow.

    • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the deprotected imidazole.

Visualization of the Protection-Deprotection Workflow

The general strategy for utilizing a protecting group in a multi-step synthesis involves three key stages: introduction of the protecting group, performing the desired chemical transformation on the molecule, and finally, the selective removal of the protecting group. This workflow ensures that the reactive imidazole nitrogen is masked during critical reaction steps and then regenerated in the final product.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Imidazole Imidazole ProtectedImidazole N-Protected Imidazole Imidazole->ProtectedImidazole Protection ProtectingGroup Protecting Group Reagent ProtectingGroup->ProtectedImidazole Reaction Desired Chemical Reaction(s) ProtectedImidazole->Reaction ModifiedProtectedImidazole Modified N-Protected Imidazole Reaction->ModifiedProtectedImidazole FinalProduct Final Product with Free Imidazole ModifiedProtectedImidazole->FinalProduct Deprotection DeprotectionReagent Deprotection Reagent DeprotectionReagent->FinalProduct

Figure 1. General workflow for the use of protecting groups for the imidazole nitrogen in organic synthesis.

This guide provides a foundational understanding of the comparative efficacy of common protecting groups for the imidazole nitrogen. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule and the reaction conditions of subsequent steps. The provided data and protocols aim to assist researchers in making informed decisions to streamline their synthetic endeavors.

References

Cross-Validation of Experimental and Computational Data for 5-iodo-2-methyl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the heterocyclic compound 5-iodo-2-methyl-1H-imidazole. In the field of drug discovery and materials science, the accurate characterization of molecular properties is paramount. This document serves as a resource for researchers by presenting a side-by-side comparison of spectroscopic data obtained through experimental means and predicted through computational modeling.

Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from its tautomer, 4-iodo-2-methyl-1H-imidazole, for NMR analysis, a common practice given the rapid proton exchange in solution that often leads to averaged spectra. For infrared and mass spectrometry data, representative spectra of closely related substituted imidazoles are provided to illustrate the expected spectral features. This approach, while indirect, offers valuable insights into the structural and electronic properties of the target molecule.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for analogs and the computationally predicted data for this compound. This allows for a direct comparison of key spectroscopic features.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter Experimental (4-iodo-2-methyl-1H-imidazole) Computational (this compound)
¹H Chemical Shift (ppm)Data not explicitly found in searches. Tautomeric nature suggests similarity to 5-iodo isomer.Predictions require specific DFT calculations.
¹³C Chemical Shift (ppm)Data not explicitly found in searches.Predictions require specific DFT calculations.

Note: Direct experimental NMR data for this compound was not available. Data for its tautomer, 4-iodo-2-methyl-1H-imidazole, is referenced from SpectraBase, though specific peak assignments were not detailed in the search results.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode Experimental (Representative Substituted Imidazoles) Computational (this compound)
N-H Stretch (cm⁻¹)~3100-3400 (broad)Predictions require specific DFT calculations.
C-H Stretch (aromatic) (cm⁻¹)~3000-3100Predictions require specific DFT calculations.
C=N Stretch (imidazole ring) (cm⁻¹)~1580-1650Predictions require specific DFT calculations.
Imidazole Ring Vibrations (cm⁻¹)~1400-1500Predictions require specific DFT calculations.

Note: Experimental IR data is based on typical ranges observed for substituted imidazoles as no specific spectrum for this compound was found.

Table 3: Mass Spectrometry (MS) Data

Parameter Experimental (Representative Halogenated Imidazoles) Computational (this compound)
Molecular Ion (M⁺) m/zExpected at ~208207.95
Key Fragmentation IonsLoss of I, HCN, and methyl group are common pathways.Predictions require specific mass spectrometry simulation software.

Note: The molecular weight of this compound is approximately 208.00 g/mol .[1] Experimental fragmentation patterns are inferred from general principles of mass spectrometry of halogenated imidazoles.

Experimental and Computational Protocols

Detailed methodologies for the key experimental and computational techniques are outlined below. These protocols are based on established practices for the analysis of small organic molecules.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with known vibrational frequencies of functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Computational Protocol

1. Density Functional Theory (DFT) Calculations

  • Objective: To predict the molecular geometry, spectroscopic properties, and electronic structure of the molecule.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The 3D structure of this compound is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

    • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shielding tensors are typically referenced to a standard (e.g., TMS) calculated at the same level of theory.

    • Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can provide insights into the molecule's reactivity and intermolecular interactions.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling cluster_comp_analysis Computational Data Analysis cluster_comparison Cross-Validation exp_nmr NMR Spectroscopy (Tautomer: 4-iodo-2-methyl-1H-imidazole) compare_nmr Compare NMR Data exp_nmr->compare_nmr exp_ir IR Spectroscopy (Analog: Substituted Imidazole) compare_ir Compare IR Data exp_ir->compare_ir exp_ms Mass Spectrometry (Analog: Halogenated Imidazole) compare_ms Compare MS Data exp_ms->compare_ms comp_dft DFT Calculations (this compound) comp_geom Geometry Optimization comp_dft->comp_geom comp_freq Frequency Calculation comp_geom->comp_freq comp_nmr NMR Shift Calculation comp_geom->comp_nmr pred_ms Predicted MS Fragments comp_geom->pred_ms pred_ir Predicted IR Spectra comp_freq->pred_ir pred_nmr Predicted NMR Spectra comp_nmr->pred_nmr pred_nmr->compare_nmr pred_ir->compare_ir pred_ms->compare_ms conclusion Structural & Electronic Characterization compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for comparing experimental and computational data.

This guide highlights the synergy between experimental and computational chemistry. While experimental data provides a tangible measure of a molecule's properties, computational models offer a predictive framework that can aid in spectral interpretation and the rational design of new molecules. The cross-validation of both approaches, even with the use of data from close analogs, provides a more robust understanding of the chemical nature of this compound.

References

Safety Operating Guide

Proper Disposal of 5-iodo-2-methyl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-iodo-2-methyl-1H-imidazole, a solid heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring adherence to standard hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, a dust respirator should be worn to prevent inhalation.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize exposure.[1]

Waste Characterization and Storage

Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generated in laboratories is subject to specific management standards. It is the responsibility of the waste generator to properly characterize, label, and store hazardous materials.

Incompatible Materials: To prevent dangerous reactions, this compound waste should be stored separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Quantitative Data Summary: Waste Container Requirements

ParameterRequirementRationale
Container Material High-density polyethylene (HDPE) or other compatible plasticPrevents reaction with the waste and ensures integrity.
Container Type Sealable, airtight with a screw capPrevents leakage and release of vapors.
Headspace At least 10% of the container volumeAllows for potential expansion of contents.
Labeling "Hazardous Waste" with the full chemical nameEnsures clear identification and proper handling.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment or neutralization is not advised without specific, validated protocols for this compound, as incomplete reactions could create other hazardous byproducts.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated lab supplies (e.g., weighing boats, gloves, and filter paper), in a designated, compatible hazardous waste container.

  • For solid waste, use dry clean-up procedures to avoid generating dust.[1]

2. Container Management:

  • The waste container must be kept securely sealed at all times, except when adding waste.

  • Label the container with "Hazardous Waste" and "this compound" as soon as the first particle of waste is added.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

3. Requesting Disposal:

  • Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

  • Do not mix different chemical wastes in the same container unless explicitly permitted by your EHS department.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, clean up the spill using dry methods.[1]

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Wash the affected area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Keep Container Sealed C->D E Request Pickup from EHS or Licensed Vendor D->E F Transport to a Hazardous Waste Facility E->F G Proper Disposal via Incineration or Landfill F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling 5-iodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 5-iodo-2-methyl-1H-imidazole, a key compound in pharmaceutical development and scientific research. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and maintaining a secure research environment. The primary hazards associated with structurally similar imidazole compounds include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar halogenated imidazoles.[2][3][4]

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[2] Always inspect gloves for tears or contamination before use and dispose of them properly after handling the chemical. For extended contact or in case of a spill, consider heavier-duty gloves and consult the manufacturer's compatibility chart.
Eyes/Face Safety goggles with side-shields or a face shieldTo protect from splashes and airborne particles, safety goggles are mandatory.[2][5] A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory CoatA standard, long-sleeved laboratory coat must be worn to protect skin and clothing from contamination.[2]
Respiratory NIOSH-approved RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[2][6]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound to minimize exposure and prevent accidents.

Preparation and Pre-Handling:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Locate and review the specific Safety Data Sheet (SDS) for the product in use.

  • Ensure all necessary PPE is available and in good condition.

Handling the Compound:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle the solid material carefully to avoid generating dust.[3][5]

  • Weigh and transfer the compound within the chemical fume hood.

  • Keep containers tightly closed when not in use.[3]

Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][3]

  • Clean the work area and any equipment used.

  • Decontaminate or dispose of used PPE according to institutional guidelines.

G A Preparation - Verify fume hood function - Inspect and don PPE - Review SDS B Handling - Work within fume hood - Avoid dust generation - Keep container closed A->B Proceed with caution E Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready A->E C Post-Handling - Clean work area - Wash hands thoroughly - Doff and dispose of PPE B->C After experiment completion B->E D Waste Disposal - Segregate waste - Label container clearly - Store in designated area C->D Segregate waste C->E D->E

A logical workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), must be collected in a designated hazardous waste container.

  • The container must be made of a compatible material and kept tightly sealed.[2]

Labeling and Storage:

  • Clearly label the hazardous waste container with the full chemical name, "this compound," and any other required hazard information as per your institution's guidelines.

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[7]

G start Chemical Waste Generated (Unused compound, contaminated items) collect Collect in a Designated Hazardous Waste Container start->collect seal Keep Container Tightly Sealed collect->seal label Label with Chemical Name and Hazard Information seal->label store Store in a Secure, Secondary Containment Area label->store dispose Arrange for Professional Disposal (EHS or Licensed Contractor) store->dispose end Properly Disposed dispose->end

A step-by-step process for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide. All experimental work should be conducted under the direct supervision of qualified personnel and in accordance with all applicable institutional and regulatory guidelines.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.